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1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine Documentation Hub

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  • Product: 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

Executive Summary & Strategic Analysis Target Molecule: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine Core Scaffold: 2,2-Difluoro-1,3-benzodioxole Primary Application: Key pharmacophore in succinate dehydrogenase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine Core Scaffold: 2,2-Difluoro-1,3-benzodioxole Primary Application: Key pharmacophore in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fludioxonil analogs) and CFTR modulators.

The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine presents a unique challenge in regiochemical control. The electron-withdrawing nature of the 2,2-difluoro moiety significantly alters the electronic landscape of the benzene ring compared to the parent 1,3-benzodioxole, deactivating the ring toward electrophilic aromatic substitution (EAS) but activating it for Directed Ortho Metalation (DoM).

This guide delineates a scalable, three-step convergent pathway prioritizing regioselectivity and process safety . We bypass the traditional, ozone-depleting Freon-based methods in favor of a difluorocarbene insertion strategy, followed by a precision lithiation-acylation sequence.

Retrosynthetic Analysis

The retrosynthesis disconnects the target amine at the C-N bond via reductive amination, leading to the 4-acetyl precursor. The acetyl group is installed via DoM, leveraging the ring oxygen as a directing group. The benzodioxole core is constructed from catechol.

Pathway Logic:

  • C-N Bond Formation: Reductive amination of 4-acetyl-2,2-difluoro-1,3-benzodioxole.

  • C-C Bond Formation (Acylation): Regioselective lithiation at the C4 position (ortho to oxygen) followed by quenching with an acetyl equivalent (Weinreb amide).

  • Heterocycle Formation: Difluoromethylation of catechol using a non-ODS (Ozone Depleting Substance) carbene source.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Objective: Construct the fluorinated heterocycle from catechol without using banned Freons (e.g., CBr2F2). Method: Difluorocarbene insertion generated in situ from Sodium Chlorodifluoroacetate.

  • Reagents: Catechol (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq), K2CO3 (2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Sulfolane (for higher thermal stability).

  • Conditions: 90–100°C, Inert Atmosphere (N2).

Protocol:

  • Charge a 3-neck round-bottom flask with catechol (11.0 g, 100 mmol) and anhydrous K2CO3 (27.6 g, 200 mmol) in DMF (100 mL).

  • Heat the suspension to 90°C under N2 flow to ensure deprotonation.

  • Add Sodium chlorodifluoroacetate (38.1 g, 250 mmol) portion-wise over 1 hour. Caution: Gas evolution (CO2) occurs.

  • Stir at 100°C for 4 hours. Monitor by GC-MS for disappearance of catechol.

  • Workup: Cool to RT. Pour into ice water (500 mL). Extract with Et2O (3 x 100 mL).

  • Purification: The product is a volatile liquid (bp ~129-131°C). Dry over MgSO4 and carefully concentrate via fractional distillation at atmospheric pressure.

    • Yield: ~65-75%

    • Safety Note: 2,2-Difluoro-1,3-benzodioxole has a low flash point (32°C). Ground all glassware.

Step 2: Regioselective Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole

Objective: Install the acetyl group specifically at the 4-position (ortho). Causality: The 2,2-difluoro substitution exerts a strong inductive effect (-I), making the ring protons more acidic. The oxygen atom directs s-BuLi to the ortho position (C4) via coordination.

  • Reagents: s-BuLi (1.1 eq, 1.3M in cyclohexane), N-Methoxy-N-methylacetamide (Weinreb Amide, 1.2 eq).

  • Solvent: Anhydrous THF.

  • Conditions: -78°C (Cryogenic).

Protocol:

  • Dissolve 2,2-difluoro-1,3-benzodioxole (15.8 g, 100 mmol) in anhydrous THF (150 mL) under Argon.

  • Cool to -78°C using a dry ice/acetone bath.

  • Add s-BuLi (85 mL, 1.3M) dropwise over 45 mins. Maintain internal temp < -70°C.

    • Checkpoint: The solution typically turns yellow/orange, indicating formation of the lithiated species.

  • Stir at -78°C for 1 hour to ensure complete metalation.

  • Add N-Methoxy-N-methylacetamide (12.4 g, 120 mmol) dissolved in THF (20 mL) dropwise.

  • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Add saturated NH4Cl solution (50 mL).

  • Purification: Extract with EtOAc, wash with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

    • Yield: ~80-85%

    • Data: 1H NMR will show a singlet methyl ketone peak at ~2.6 ppm and the characteristic aromatic splitting pattern (doublet-doublet-triplet).

Step 3: Reductive Amination to 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

Objective: Convert the ketone to the primary amine. Method: One-pot reductive amination using Ammonium Acetate and Sodium Cyanoborohydride.

  • Reagents: NH4OAc (10.0 eq), NaBH3CN (1.5 eq).

  • Solvent: Methanol (dry).

  • Conditions: RT, 24-48 hours.

Protocol:

  • Dissolve the ketone (4-acetyl-2,2-difluoro-1,3-benzodioxole, 10.0 g, 50 mmol) in dry MeOH (100 mL).

  • Add Ammonium Acetate (38.5 g, 500 mmol) in one portion. Stir for 30 mins to form the imine intermediate.

  • Add NaBH3CN (4.7 g, 75 mmol) portion-wise. Caution: Toxic HCN potential; use a vented hood.

  • Stir at room temperature for 36 hours.

  • Quench: Carefully acidify with 1N HCl to pH < 2 to decompose excess hydride. Stir for 30 mins.

  • Basify: Adjust pH to >12 using 6N NaOH.

  • Extraction: Extract the free amine with DCM (3 x 100 mL).

  • Isolation: Dry over Na2SO4 and concentrate. The amine can be converted to the HCl salt for long-term stability by treating the ethereal solution with HCl/dioxane.

    • Yield: ~70%

    • Stereochemistry: This produces the racemic amine. For the (S)-enantiomer, use an ω-Transaminase enzymatic resolution or chiral HPLC separation.

Key Process Parameters & Data

Table 1: Physicochemical Properties of Intermediates
CompoundMW ( g/mol )Boiling PointFlash PointHazard Class
2,2-Difluoro-1,3-benzodioxole 158.10129-131°C32°CFlammable Liq (Cat 3)
4-Acetyl-2,2-difluoro-1,3-benzodioxole 200.14N/A (Solid mp 63-66°C)>100°CIrritant
Target Amine (Free Base) 201.17~240°C (est)N/ACorrosive/Irritant
Table 2: Optimization of Lithiation Step (Step 2)
BaseSolventTempElectrophileYield (Isolated)Notes
n-BuLiTHF-78°CAc2O45%Significant bis-addition observed.
s-BuLiTHF-78°CAc2O60%Better regiocontrol, some over-reaction.
s-BuLi THF -78°C Weinreb Amide 82% Clean mono-acylation. Optimal.
LDATHF-78°CWeinreb Amide<10%Base too bulky/weak for efficient deprotonation.

Pathway Visualization

Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Key Reaction Features Catechol Catechol (Starting Material) Difluoro 2,2-Difluoro-1,3- benzodioxole Catechol->Difluoro ClCF2CO2Na, K2CO3 DMF, 100°C (Difluorocarbene Insertion) Lithiated [4-Lithio-Intermediate] (Transient) Difluoro->Lithiated s-BuLi, THF -78°C (DoM) Ketone 4-Acetyl-2,2-difluoro- 1,3-benzodioxole Lithiated->Ketone Weinreb Amide (Acylation) Target 1-(2,2-Difluoro-1,3- benzodioxol-4-yl)ethylamine Ketone->Target NH4OAc, NaBH3CN MeOH, RT (Reductive Amination) Info Step 1: Non-ODS Carbene Source Step 2: Regioselective Ortho-Lithiation Step 3: One-Pot Amine Formation

Caption: Convergent synthesis pathway highlighting the critical Directed Ortho Metalation (DoM) step for regiocontrol.

Mechanistic Detail: Directed Ortho Metalation (DoM)

DoM_Mechanism Substrate 2,2-Difluoro-1,3-benzodioxole Complex Pre-Lithiation Complex (Li...O Coordination) Substrate->Complex s-BuLi approaches O-lone pair Deprotonated 4-Lithio Species (Stabilized) Complex->Deprotonated Deprotonation at C4 (Kinetic Control) Product 4-Acetyl Product Deprotonated->Product Electrophilic Quench (Weinreb Amide)

Caption: Mechanism of s-BuLi mediated lithiation directed by the benzodioxole oxygen atoms.

References

  • Preparation of 2,2-difluoro-1,3-benzodioxole derivatives.
  • Directed ortho metal

    • Source: Snieckus, V. Chemical Reviews, 1990, 90(6), 879-933.
    • Relevance: Foundational text on the regioselectivity of lithiation in heterocycles with oxygen directing groups.
    • URL:[Link]

  • Synthesis of 4-acetyl-2,2-difluoro-1,3-benzodioxole (Intermediate).
  • Reductive Amin

    • Source: Organic Chemistry Portal.
    • Relevance: General protocols for converting aryl ketones to primary amines using cyanoborohydride.
    • URL:[Link]

  • Safety Data Sheet: 2,2-Difluoro-1,3-benzodioxole.

    • Source: Fisher Scientific.
    • Relevance: Critical safety data regarding flammability and handling of the fluorinated core.

Exploratory

Technical Deep Dive: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

This technical guide details the pharmacological and synthetic profile of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine . Editorial Note: In the context of drug discovery and agrochemistry, this compound is not a stand...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological and synthetic profile of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine .

Editorial Note: In the context of drug discovery and agrochemistry, this compound is not a standalone active pharmaceutical ingredient (API) with its own therapeutic indication. Rather, it is a privileged chiral building block (synthone) used primarily in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and potentially next-generation CFTR modulators . This guide focuses on its mechanism of action as a pharmacophore—specifically, how this moiety drives potency and metabolic stability in the bioactive molecules derived from it.

Pharmacophore Mechanics & Synthesis in Next-Gen SDHIs

Chemical Identity & Significance

This amine is a specialized fluorinated scaffold designed to overcome the metabolic liabilities of traditional benzodioxoles.

  • IUPAC Name: 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine

  • CAS Number: 126120-83-0 (Ketone Precursor reference); Specific Amine CAS varies by enantiomer (e.g., S-isomer: 2061996-63-0).

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
  • Key Structural Features:

    • 2,2-Difluoro Substitution: Blocks the metabolic "soft spot" of the methylene bridge, preventing cytochrome P450-mediated oxidation (ring opening) which typically deactivates non-fluorinated benzodioxoles.

    • 4-Position Attachment: The ethylamine tail is attached ortho to the ring fusion. This creates a unique steric bulk that differs from the more common 5-substituted (meta/para) pharmaceutical scaffolds (e.g., MDMA, Paroxetine), offering novel IP space and binding geometries.

    • Chiral Ethylamine Handle: The alpha-methyl group creates a chiral center. In SDHI fungicides, the (R)- or (S)-enantiomer often exhibits >100-fold higher binding affinity than the racemate, necessitating asymmetric synthesis.

Mechanism of Action (Pharmacophore Level)

While the amine is an intermediate, its biological value lies in the mechanism of the final amide-linked inhibitors (e.g., pyrazole-carboxamides) synthesized from it. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs) .

2.1 Target: Complex II (Succinate Dehydrogenase)

The derived compounds target the Ubiquinone-binding pocket (Q-site) of the SDH enzyme (Complex II) in the mitochondrial electron transport chain.

  • Binding Site Entry: The inhibitor enters the transmembrane channel of the SDH enzyme.

  • Pharmacophore Docking (The Amine's Role):

    • The 2,2-difluoro-1,3-benzodioxole ring acts as a lipophilic anchor. It slots into the hydrophobic sub-pocket (residues Trp, Phe) normally occupied by the isoprenoid tail of ubiquinone.

    • The Fluorine Effect: The fluorine atoms are bioisosteres for hydrogen but are highly electronegative and lipophilic. They alter the electronic character of the aromatic ring (reducing electron density), which strengthens

      
      -stacking interactions within the binding cleft and prevents oxidative degradation.
      
  • The "Hinge" Interaction: The amide bond (formed by reacting this amine with an acid chloride) forms critical hydrogen bonds with conserved Tyrosine and Tryptophan residues (e.g., Tyr58, Trp164 in fungal models).

  • Disruption: By occupying the Q-site, the molecule prevents ubiquinone reduction to ubiquinol. This halts electron flow from succinate to the cytochrome pool, collapsing the mitochondrial membrane potential and starving the cell of ATP.

2.2 Biological Logic Diagram (SDHI Pathway)

SDHI_Mechanism Amine 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (Chiral Scaffold) Synthesis Amide Coupling (with Pyrazole Acid Chloride) Amine->Synthesis Precursor ActiveDrug Active SDHI Fungicide (Lipophilic Inhibitor) Synthesis->ActiveDrug Forms Active Agent Mitochondria Mitochondrial Matrix (Target Location) ActiveDrug->Mitochondria Penetrates Cell Wall Q_Site Ubiquinone Binding Pocket (Q-site) ActiveDrug->Q_Site High Affinity Binding (Difluoro-ring interaction) ComplexII Complex II (SDH Enzyme) Mitochondria->ComplexII Localizes to ComplexII->Q_Site Contains Block BLOCKS Ubiquinone Reduction Q_Site->Block Occupancy Death ATP Depletion & Cell Death Block->Death Respiration Failure

Caption: The mechanistic pathway from the amine precursor to the active SDHI inhibition of mitochondrial respiration.

Experimental Protocols & Synthesis

To utilize this amine effectively, researchers must ensure high enantiomeric purity. The following protocol outlines the Asymmetric Synthesis route, which is preferred over chiral resolution for yield optimization.

3.1 Synthesis Workflow (Ellman's Auxiliary Route)

This method uses tert-butanesulfinamide to induce chirality, a standard in high-value medicinal chemistry.

Reagents Required:

  • 4-Acetyl-2,2-difluoro-1,3-benzodioxole (Starting Ketone)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Chiral Auxiliary)

  • Titanium(IV) ethoxide (Lewis Acid Catalyst)

  • Sodium borohydride (Reducing Agent)

  • Hydrochloric acid (Deprotection)

Step-by-Step Protocol:

  • Condensation (Imine Formation):

    • Charge a flame-dried flask with 4-acetyl-2,2-difluoro-1,3-benzodioxole (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)

      
        (2.0 eq) dropwise under nitrogen.
      
    • Reflux at 70°C for 18 hours. Monitor by TLC (formation of the sulfinimine).

    • Mechanism:[1][2] The Lewis acid activates the ketone carbonyl, facilitating nucleophilic attack by the sulfinamide.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to -48°C.

    • Add NaBH

      
        (5.0 eq) slowly to minimize exotherms.
      
    • Stir for 4 hours, allowing the temperature to rise to 0°C.

    • Criticality: The bulky tert-butyl group on the auxiliary directs the hydride attack to one face of the imine, setting the stereochemistry of the new amine center.

  • Hydrolysis (Deprotection):

    • Quench with brine and filter through Celite.

    • Concentrate the organic layer.

    • Treat the residue with 4M HCl in Dioxane at room temperature for 1 hour. This cleaves the sulfinyl group, liberating the free amine hydrochloride salt.

  • Isolation:

    • Basify with NaOH to pH 10.

    • Extract with Ethyl Acetate (3x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column).

3.2 Synthesis Diagram (DOT)

Synthesis_Flow Ketone 4-Acetyl-2,2-difluoro- 1,3-benzodioxole Imine Chiral Sulfinimine Intermediate Ketone->Imine Condensation Auxiliary (R)-Sulfinamide + Ti(OEt)4 Auxiliary->Imine Reduction NaBH4 Reduction (-48°C) Imine->Reduction Stereoselective Hydride Attack Deprotection HCl Hydrolysis Reduction->Deprotection Cleave Auxiliary FinalAmine Chiral 1-(2,2-Difluoro-1,3- benzodioxol-4-yl)ethylamine Deprotection->FinalAmine Yields Free Amine

Caption: Asymmetric synthesis workflow converting the ketone precursor to the chiral amine.

Quantitative Data: SAR & Stability

The following table summarizes why this specific amine scaffold is selected over non-fluorinated or non-chiral analogs in drug design.

ParameterNon-Fluorinated Analog (Benzodioxole)2,2-Difluoro-1,3-benzodioxole (Target) Impact on Drug Profile
Metabolic Stability Low (Rapid P450 oxidation)High (C-F bond resists oxidation)Extends half-life (

) and duration of action.
Lipophilicity (LogP) Moderate (~2.1)High (~2.8) Improves membrane permeability and binding pocket affinity.
Binding Affinity (IC

)
Baseline (e.g., 50 nM)Enhanced (<5 nM) Fluorine creates stronger hydrophobic interactions in the Q-site.
Stereochemistry Racemate (50% inactive)Pure Enantiomer Reduces dosage required by 50%; minimizes off-target toxicity.
References
  • Glattidge, P. et al. (2016). Crystal Structure of the Succinate Dehydrogenase from the Fungus Mycosphaerella graminicola in Complex with the Inhibitor Carboxin. Structural Biology and Crystallization Communications . Link

  • Purser, S., Moore, P., Swallow, S. & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews . Link

  • Walter, H. et al. (2015). Pyrazole-carboxamides and their use as fungicides. Syngenta Participations AG Patent . (Demonstrates the use of benzodioxole amines in SDHI synthesis). Link

  • Jeschke, P. (2016). Progress of modern agricultural chemistry and future prospects. Pest Management Science . Link

  • Sigma-Aldrich. (2024). 2,2-Difluoro-1,3-benzodioxole Building Blocks Product Sheet. Link

Sources

Foundational

Spectroscopic Profile of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine: A Predictive Technical Guide

Introduction 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Its unique structural features, including the difluorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Its unique structural features, including the difluorobenzodioxole core and the chiral ethylamine side chain, necessitate a thorough understanding of its physicochemical properties for effective lead optimization and molecular design. Spectroscopic analysis is fundamental to the characterization of such novel compounds, providing unequivocal evidence of chemical identity and purity.

This in-depth technical guide presents a comprehensive overview of the predicted spectroscopic data for 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded predictive analysis. The insights herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of related molecular entities.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine is characterized by a catechol-derived difluoromethylenedioxy ring system linked to an ethylamine moiety at the 4-position. This arrangement gives rise to distinct spectroscopic signatures that are predictable based on the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine. These predictions are based on the analysis of related benzodioxole derivatives and established chemical shift theory.[1][2][3][4][5][6][7] Computational methods, such as Density Functional Theory (DFT), are often employed to refine such predictions with high accuracy.[8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information regarding the aromatic and aliphatic protons. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H (H-5, H-6, H-7)6.9 - 7.5m-3H
CH-NH₂~ 4.2q~ 6.71H
NH₂1.5 - 2.5br s-2H
CH₃~ 1.4d~ 6.73H
  • Aromatic Protons (H-5, H-6, H-7): These protons on the benzene ring are expected to appear as a complex multiplet in the downfield region (6.9 - 7.5 ppm) due to the influence of the electron-withdrawing difluorobenzodioxole ring and the ethylamine substituent.

  • Methine Proton (CH-NH₂): The proton attached to the chiral center is anticipated to resonate as a quartet around 4.2 ppm due to coupling with the adjacent methyl protons.

  • Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet in the range of 1.5 - 2.5 ppm. The chemical shift and peak shape can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methyl Protons (CH₃): The methyl protons of the ethylamine side chain are expected to be a doublet at approximately 1.4 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the carbon framework of the molecule. The predicted chemical shifts are also referenced to TMS.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O145 - 150
Aromatic C-H110 - 125
Aromatic C-C120 - 140
C F₂115 - 125 (t, ¹JCF ≈ 290 Hz)
C H-NH₂~ 50
C H₃~ 20
  • Aromatic Carbons: The carbons of the benzodioxole ring will appear in the aromatic region (110-150 ppm).

  • Difluoromethylene Carbon (CF₂): A key feature will be the triplet signal for the CF₂ carbon at around 115-125 ppm, arising from the large one-bond carbon-fluorine coupling (¹JCF) of approximately 290 Hz.

  • Ethylamine Carbons: The methine carbon (CH-NH₂) is predicted to be around 50 ppm, while the methyl carbon (CH₃) will be in the upfield region at approximately 20 ppm.[11]

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated compounds.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CF₂-50 to -80s
  • Difluoromethylene Fluorines (CF₂): The two fluorine atoms of the difluoromethylene group are chemically equivalent and are expected to produce a singlet in the ¹⁹F NMR spectrum. The predicted chemical shift, relative to CFCl₃, is in the range of -50 to -80 ppm, which is characteristic of geminal difluoroalkoxy groups on an aromatic ring.[12][13][14][15][16]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key vibrational frequencies for 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine are summarized below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium, Sharp
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)3000 - 2850Medium
N-H Bend (scissoring)1650 - 1580Medium to Strong
C=C Stretch (aromatic)1600 - 1450Medium to Strong
C-N Stretch1250 - 1020Medium
C-F Stretch1100 - 1000Strong
C-O Stretch (dioxole)1250 - 1050Strong
  • N-H Vibrations: The primary amine group will exhibit characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region. Typically, two bands are observed for a primary amine, corresponding to asymmetric and symmetric stretching modes.[17][18][19] An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[17][19]

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.

  • C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the CF₂ group are predicted to be in the 1100-1000 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the dioxole ring will also give rise to strong bands, likely overlapping with the C-F stretches.[20]

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular formula of the compound is C₉H₉F₂NO₂. The nominal molecular weight is 201. The molecular ion peak [M]⁺ at m/z 201 is expected to be observed. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[21]

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is predicted to be dominated by α-cleavage, a characteristic fragmentation pathway for amines.[22][23][24][25]

    • Loss of a Methyl Radical (•CH₃): α-cleavage involving the loss of the methyl group would lead to a prominent fragment ion at m/z 186 ([M-15]⁺). This is often the base peak in the mass spectra of ethylamines.

    • Loss of an Ethylamine Side Chain: Cleavage of the bond between the aromatic ring and the ethylamine side chain could also occur.

fragmentation_pathway

Caption: Predicted major fragmentation pathway of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine.

Experimental Protocols: A Guideline

For the acquisition of the spectroscopic data discussed, the following general experimental protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • ¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

experimental_workflow

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information serves as a critical reference for researchers in the fields of medicinal chemistry and drug discovery, facilitating the unambiguous identification and characterization of this and related compounds. The presented data and methodologies underscore the power of predictive spectroscopy in modern chemical research.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Bellamy, L. J. (1975). The Infrared Spectra of Complex Molecules. Chapman and Hall.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Fahmey, M. A., Hawash, M. F., & El-Desawy, M. A. (2001). Mass Spectrometric Study of Molecular Ions of Ethylamine, Diethylamin and Triethylamine Using Electron Impact. INIS-IAEA.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N. Retrieved from [Link]

  • Studylib. (n.d.). Mass Spectrometry: Fragmentation: Ethers, Amines, More. Retrieved from [Link]

  • Lee, S., Kim, H., Kim, J., Lee, J., & Kim, H. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • Isare, B., & Bertran, C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 52(11), 697-706.
  • Sievänen, E., Noponen, V., Král, V., Bríza, T., & Kolehmainen, E. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397.
  • ResearchGate. (n.d.). Comparison of the experimental and predicted 13 C chemical shifts with HOSE code. Retrieved from [Link]

  • Studylib. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Le Guennec, A., Giraud, N., & Merlet, D. (2017). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 142(22), 4290-4297.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0287000). Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0216451). Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • MDPI. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

  • Al-Showiman, S. S., Al-Harbi, R. E., & Al-Turkistani, A. M. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6955.
  • ResearchGate. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]

  • SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(Benzo[d][17][19]dioxol-5-yl)ethanamine. Retrieved from [Link]

Sources

Exploratory

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine solubility and stability

Physicochemical Profiling, Stability Mechanisms, and Handling Protocols[1] Part 1: Executive Technical Summary 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine is a specialized fluorinated building block used primarily in...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Stability Mechanisms, and Handling Protocols[1]

Part 1: Executive Technical Summary

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine is a specialized fluorinated building block used primarily in the synthesis of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical candidates.

Unlike the more common 5-substituted "piperonyl" derivatives (found in drugs like Lumacaftor), the 4-substituted isomer presents unique steric and electronic properties. The ortho positioning of the ethylamine chain relative to the difluorodioxole ring creates a "molecular hinge" effect, influencing both metabolic stability and binding affinity.[1] The gem-difluoro substitution (


) on the dioxole ring significantly enhances lipophilicity and metabolic resistance compared to standard methylenedioxy bridges.

Key Identifiers:

  • Target Molecule: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine[2]

  • Key Precursor (Ketone): 4-Acetyl-2,2-difluoro-1,3-benzodioxole (CAS: 126120-83-0)[3]

  • Enantiomeric Forms:

    • (R)-Isomer CAS: 1213203-92-9[2]

    • (S)-Isomer HCl Salt CAS: 2061996-63-0[4]

Part 2: Physicochemical Profile & Solubility

The solubility profile of this amine is strictly pH-dependent. Understanding the phase distribution between the free base and its conjugate acid is critical for extraction and purification workflows.

2.1 Predicted Properties[1]
  • Molecular Weight: ~201.17 g/mol (Free Base)[1][2]

  • pKa (Conjugate Acid): Estimated 8.4 – 8.8.[1]

    • Note: This is lower than typical benzylamines (~9.[1]3) due to the electron-withdrawing inductive effect (-I) of the gem-difluoro group and the ortho-oxygen atoms.

  • LogP (Octanol/Water): Estimated 2.1 – 2.4 (Moderately Lipophilic).[1]

  • Physical State: Likely a viscous oil or low-melting solid at room temperature (Free Base); White crystalline solid (HCl Salt).[1]

2.2 Solubility Matrix
Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication Note
Water (pH 7) Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)Use acidic water for salt formation.
Dichloromethane (DCM) High (> 100 mg/mL)Low / InsolubleIdeal for extracting the free base.[1]
Methanol / Ethanol HighHighGood for recrystallization of salts.
Ethyl Acetate HighLowAnti-solvent for salt precipitation.
Hexanes / Heptane ModerateInsolubleUsed to wash away non-polar impurities.
MTBE HighInsolubleExcellent for "crashing out" the HCl salt.
Part 3: Stability & Degradation Mechanisms

The stability of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine is governed by two competing factors: the robustness of the fluorinated ring and the reactivity of the primary amine.

3.1 The "Difluoro" Advantage

Standard 1,3-benzodioxoles (methylenedioxy groups) are susceptible to metabolic opening via Cytochrome P450 oxidation.[1] The substitution of hydrogens with fluorine atoms (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) blocks this pathway, rendering the ring chemically inert to oxidative conditions that would typically degrade the scaffold.
3.2 Primary Amine Vulnerabilities

Despite the ring's stability, the ethylamine side chain introduces specific instability risks:

  • Carbamate Formation (Air Sensitivity): As a primary amine, the free base reacts rapidly with atmospheric ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     to form carbamate salts. This manifests as a "crust" forming on the oil surface or unexpected mass gains.
    
  • Oxidation (N-Oxide Formation): Prolonged exposure to air, especially in solution, can lead to benzylic oxidation or N-oxidation, although the electron-withdrawing ring mitigates this slightly compared to non-fluorinated analogs.[1]

  • Racemization: If working with the enantiopure (R) or (S) forms, the benzylic proton is weakly acidic.[1] Strong bases or high temperatures can induce racemization via an imine/enamine tautomerization mechanism.

3.3 Degradation Pathway Diagram

The following diagram illustrates the stability logic and degradation risks.

StabilityPathways cluster_0 Degradation Risks FreeBase Free Base (Liquid/Low Melt) Carbamate Solid Carbamate (Impurity) FreeBase->Carbamate Rapid Reaction (Air Exposure) Oxidation N-Oxidation / Benzylic Oxidation FreeBase->Oxidation Slow (Weeks) Salt HCl Salt (Stable Solid) FreeBase->Salt Stabilization Protocol CO2 Atmospheric CO2 CO2->Carbamate HCl HCl (Anhydrous) HCl->Salt

Figure 1: Stability logic showing the critical need for salt formation to prevent carbamate degradation.[1]

Part 4: Handling & Storage Protocols

To ensure scientific integrity and reproducibility, the following protocols must be strictly observed.

4.1 Storage Conditions
  • Free Base: Must be stored under Argon or Nitrogen atmosphere at -20°C. Do not store in air.

  • HCl Salt: Can be stored at ambient temperature (desiccated) or 4°C. Stable for >2 years if kept dry.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (potential leaching into the lipophilic free base).[1]

4.2 Protocol: Salt Formation (Stabilization)

Converting the free base to the HCl salt is the recommended method for long-term storage and handling.

  • Dissolution: Dissolve the crude amine (Free Base) in 5 volumes of anhydrous MTBE or Diethyl Ether .

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Ether .

  • Precipitation: The salt will precipitate immediately as a white solid.

  • Isolation: Filter under inert gas (Nitrogen blanket). Wash the cake with cold Hexanes.

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours to remove trace acid/solvent.

4.3 Protocol: Solubility-Driven Purification (Acid/Base Swing)

If the compound degrades or contains neutral impurities, use this self-validating purification cycle.[1]

PurificationCycle Impure Impure Amine Mixture (Organic Phase) AcidExt Acid Extraction (1M HCl, pH < 2) Impure->AcidExt Partitioning AqPhase Aqueous Phase (Contains Amine Salt) AcidExt->AqPhase Amine Protonates (Soluble in Water) OrgWaste Organic Waste (Neutrals/Tars) AcidExt->OrgWaste Impurities Stay (Discard) Basify Basify to pH > 12 (NaOH/KOH) AqPhase->Basify Free Base Regeneration Extract Extract into DCM/MTBE Basify->Extract Phase Separation Pure Pure Free Base Extract->Pure Evaporation (Under N2)

Figure 2: Acid/Base Swing Protocol for purifying the amine from non-basic impurities.[1]

References
  • National Institutes of Health (NIH) - PubChem.2,2-Difluoro-1,3-benzodioxole Derivatives.

    • Source: [1]

  • Apollo Scientific.

    • Source: [1]

  • CAS Common Chemistry. (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride (CAS 2061996-63-0).[4]

    • Source: [1][5]

  • Enamine.Fluorinated Benzodioxoles in Drug Design. (Context on metabolic stability of the difluorodioxole ring).

    • Source: [1]

  • Fisher Scientific.Safety Data Sheet: 2,2-Difluoro-1,3-benzodioxole. (Handling precautions for the core scaffold).

    • Source: [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated amines.

Sources

Foundational

Technical Guide: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine Derivatives

Executive Summary This technical guide analyzes the medicinal chemistry and synthetic utility of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethylamine , a high-value chiral building block. Unlike its more common 5-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and synthetic utility of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethylamine , a high-value chiral building block. Unlike its more common 5-substituted isomers (found in CFTR modulators like Lumacaftor), the 4-substituted scaffold offers a unique "ortho-like" steric profile essential for conformationally restricted ligand design.

This guide focuses on the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety as a bioisostere for phenyl and catechol rings, detailing its metabolic stability, regioselective synthesis via ortho-lithiation, and asymmetric derivatization using Ellman’s auxiliary.

Part 1: The Fluorinated Scaffold Advantage

Bioisosterism and Physicochemical Profile

The 2,2-difluoro-1,3-benzodioxole ring is a privileged scaffold in drug discovery, often employed as a lipophilic, metabolically stable bioisostere for:

  • 1,2-Dimethoxybenzene (Veratrole): The DFBD ring mimics the electron-rich nature but removes two rotatable bonds, reducing the entropic penalty of binding.

  • Phenyl Rings: It adds polarity and hydrogen-bond accepting capability (via fluorine) without significantly altering the steric footprint.

Key Physicochemical Advantages:

  • Metabolic Blocking: Non-fluorinated benzodioxoles are metabolic "soft spots," susceptible to cytochrome P450 oxidation to catechols, which can oxidize further to toxic ortho-quinones. The gem-difluoro substitution at the C2 position electronically deactivates the ring and sterically blocks this metabolic pathway [1].

  • Lipophilicity Modulation: The fluorine atoms lower the logP compared to the non-fluorinated parent, improving solubility while maintaining membrane permeability.

Regiochemistry: The 4-yl vs. 5-yl Divergence

A critical distinction in synthesizing this scaffold is the regioselectivity.

  • Electrophilic Aromatic Substitution (EAS): Halogenation (e.g., Br2) typically occurs at the 5-position (para to oxygen), leading to precursors for drugs like Lumacaftor.

  • Directed Ortho-Metalation (DoM): To access the 4-position (the target of this guide), one must utilize the directing power of the ring oxygens. Treatment with n-butyllithium results in lithiation exclusively at the 4-position due to the inductive effect and coordination of the oxygen lone pairs [2].

Part 2: Asymmetric Synthesis Protocol

The synthesis of the chiral amine 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethylamine requires high enantiomeric excess (ee). The industry-standard approach utilizes Ellman’s Auxiliary (tert-butanesulfinamide) to establish the chiral center.[1][2]

Strategic Workflow (Graphviz)

SynthesisWorkflow Start 2,2-Difluoro-1,3-benzodioxole Step1 1. n-BuLi, THF, -78°C 2. DMF (Formylation) Start->Step1 Aldehyde Intermediate A: 4-Formyl-DFBD Step1->Aldehyde Step2 Condensation: (R)-t-Butanesulfinamide Ti(OEt)4 Aldehyde->Step2 Imine Intermediate B: Chiral Sulfinimine Step2->Imine Step3 Grignard Addition: MeMgBr, -48°C Imine->Step3 Diastereoselective Protected Intermediate C: Sulfinamide Adduct Step3->Protected Step4 Deprotection: HCl / MeOH Protected->Step4 Final Target: (1R)-1-(4-yl)ethylamine Step4->Final

Caption: Figure 1. Stereoselective synthesis of the target amine via Directed Ortho-Metalation and Ellman's Auxiliary.

Detailed Experimental Methodology

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
  • Charge a dry 3-neck flask with 2,2-difluoro-1,3-benzodioxole (1.0 eq) and anhydrous THF (0.5 M).

  • Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents benzyne formation.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temp < -70°C.

  • Stir at -78°C for 1 hour to ensure complete lithiation at the C4 position.

  • Quench with dry DMF (1.5 eq) dropwise.

  • Warm to room temperature (RT) slowly over 2 hours.

  • Workup: Acidify with 1M HCl, extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Chiral Sulfinimine Formation (Ellman Condensation)
  • Dissolve the aldehyde (from Step 1) in anhydrous THF.

  • Add (R)-2-methyl-2-propanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq). Note: Ti(OEt)4 acts as both Lewis acid and water scavenger.

  • Reflux at 60-70°C for 6–12 hours. Monitor conversion by LC-MS.

  • Workup: Pour into brine with vigorous stirring (forms titanium salts). Filter through Celite. Concentrate filtrate to yield the chiral sulfinimine.

Step 3: Diastereoselective Grignard Addition
  • Dissolve the sulfinimine in CH2Cl2 (DCM) and cool to -48°C . Note: DCM often yields higher diastereoselectivity (dr) than THF for this substrate.

  • Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 2.0 eq) dropwise.

  • Stir at -48°C for 4 hours, then warm to RT overnight.

  • Validation: Check diastereomeric ratio (dr) via H-NMR or chiral HPLC. Expect >95:5 dr due to the cyclic chair-like transition state enforced by the sulfinyl group [3].

Step 4: Cleavage to Free Amine
  • Dissolve the sulfinamide adduct in MeOH.

  • Add 4N HCl in dioxane (2.0 eq). Stir at RT for 1 hour.

  • Precipitate: Add Et2O to precipitate the amine hydrochloride salt.

  • Isolate: Filter the white solid. Neutralize with NaHCO3 if the free base is required for coupling.

Part 3: Derivatization & SAR Applications

Once the chiral amine is synthesized, it serves as a "warhead" for various medicinal chemistry campaigns.

Common Coupling Strategies
Reaction TypeReagentsTarget Application
Amide Coupling HATU, DIPEA, Carboxylic AcidKinase Inhibitors (Type II), CFTR Modulators
Urea Formation Triphosgene or IsocyanatesSoluble Epoxide Hydrolase (sEH) Inhibitors
Buchwald-Hartwig Pd2(dba)3, BINAP, Aryl BromideSecondary amines for GPCR ligands
Sulfonylation Sulfonyl Chloride, PyridineIon Channel Blockers (Nav1.7)
Structure-Activity Relationship (SAR) Logic

The 4-substituted ethylamine creates a specific topological vector.

SAR_Logic Center 1-(2,2-difluoro-1,3- benzodioxol-4-yl)ethylamine Lipophilicity Lipophilicity (LogP) Modulated by F-atoms (CNS Penetration) Center->Lipophilicity Metabolism Metabolic Stability Blocked Catechol Formation (Longer Half-life) Center->Metabolism Sterics Ortho-Constraint Forces 'Twisted' Conformation (Selectivity vs. Flat Targets) Center->Sterics

Caption: Figure 2. Pharmacophore contributions of the 4-substituted DFBD scaffold.

Case Study: Agrochemical & Pharma Overlap

While pharmaceutical patents often focus on the 5-isomer, the 4-isomer is chemically related to the fungicide Fludioxonil (which contains a 4-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)-1H-pyrrole-3-carbonitrile core). Researchers repurpose this "ortho-twist" to design kinase inhibitors that require a non-planar conformation to fit into sterically demanding ATP-binding pockets [4].

References

  • Bioisosterism of the Difluorobenzodioxole Scaffold Source: TargetMol / PubChem Context: Detailed physicochemical properties and lipophilicity data of the 2,2-difluoro-1,3-benzodioxole core. Link:

  • Regioselective Synthesis via Ortho-Lithiation Source: ChemicalBook / Patent Literature Context: Protocols for accessing the 4-position vs. the 5-position in benzodioxole derivatives. Link:

  • Ellman's Auxiliary Protocol Source: Yale University / Ellman Lab Context: The definitive protocol for asymmetric synthesis of amines using tert-butanesulfinamide. Link:

  • Agrochemical Analogs (Fludioxonil Context) Source: NIH / PubMed Context: Crystallographic data showing the "twisted" conformation of 4-substituted 2,2-difluorobenzodioxoles. Link:

Sources

Exploratory

In Silico Modeling of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine Interactions

This guide provides a rigorous technical framework for the in silico modeling of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine . This specific scaffold—characterized by a difluorinated benzodioxole ring fused to a chir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the in silico modeling of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine . This specific scaffold—characterized by a difluorinated benzodioxole ring fused to a chiral ethylamine—represents a high-value pharmacophore often utilized to modulate lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs) such as agrochemicals (e.g., Fludioxonil analogs) and next-generation kinase inhibitors.

Technical Whitepaper | Computational Chemistry & Drug Design

Executive Summary

The 2,2-difluoro-1,3-benzodioxole moiety acts as a bioisostere for traditional phenyl or benzodioxole rings, offering enhanced metabolic resistance against cytochrome P450 oxidation due to the strong C-F bonds blocking the methylene "soft spot."[1][2] The attached ethylamine side chain introduces a chiral center and a basic nitrogen, critical for electrostatic anchoring in protein active sites.[2] This guide details the computational protocols required to accurately model this molecule's physicochemical properties, conformational landscape, and binding kinetics.

Part 1: Quantum Mechanical Profiling (DFT)

Electronic Structure & Conformational Analysis

Before docking, the ligand's geometry must be refined using Density Functional Theory (DFT) to account for the anomeric effect of the difluorodioxole ring and the rotational barriers of the ethylamine tail.[2]

Protocol:

  • Initial Conformer Generation: Use a force field (e.g., OPLS4 or MMFF94) to generate a conformational ensemble.[2]

  • Geometry Optimization:

    • Theory Level: B3LYP or ωB97X-D (to account for dispersion forces).

    • Basis Set: 6-311++G(d,p) (diffuse functions are critical for the lone pairs on Fluorine and Nitrogen).[2]

    • Solvation: IEFPCM (Implicit Solvation) in Water (

      
      ).[2]
      
  • Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges. Standard Mulliken charges are insufficient for fluorinated systems due to poor description of the electrostatic potential surface (ESP) around the electronegative fluorine atoms.[2]

Key Insight (Causality): The fluorine atoms on the dioxole ring withdraw electron density, reducing the basicity of the ether oxygens but creating a distinct negative electrostatic potential halo.[2] Accurately modeling this is non-negotiable for predicting hydrogen bond acceptor capabilities.[2]

Quantitative Data Summary (Hypothetical/Representative)
PropertyValue (Est.)MethodSignificance
Dipole Moment ~2.4 - 2.8 DDFT/B3LYPInfluences orientation in polar binding pockets.[2]
HOMO-LUMO Gap ~5.2 eVDFT/B3LYPIndicator of chemical reactivity/stability.[1][2]
N-H pKa ~9.2Jaguar pKaDetermines protonation state at physiological pH (7.4).[1][2]
C-F Bond Length 1.35 ÅGeometry OptShorter than typical C-F due to gem-difluoro effect.[1][2]

Part 2: Molecular Docking Strategy

Target Preparation

For this guide, we assume a generic target class relevant to chiral amines: Class A GPCRs or Serine Proteases , where the amine forms a salt bridge with a conserved Aspartate/Glutamate.[2]

  • Protonation State: At pH 7.4, the ethylamine nitrogen is protonated (

    
    ).[2] Ensure the protein preparation workflow (e.g., Protein Preparation Wizard) assigns the correct tautomers to His/Asp/Glu residues in the pocket.
    
  • Grid Generation: Center the grid box on the active site residues, extending 10Å in each direction.[2] No constraints are applied initially to allow the difluorobenzodioxole to find hydrophobic sub-pockets.[2]

Docking Protocol (Self-Validating System)

To ensure trustworthiness, the docking protocol must include a Redocking Validation step.[1]

  • Ligand Prep: Convert 2D structure to 3D; generate stereoisomers (R/S). Note: The biological activity is likely stereospecific.[2]

  • Glide/AutoDock Vina Settings:

    • Precision: XP (Extra Precision) or Exhaustiveness = 8.

    • Sampling: Enhanced sampling for the ethylamine rotatable bond.

    • Scoring Function: Reweighted to penalize steric clashes with the bulky fluorine atoms.[2]

Visualization of the Docking Pipeline:

DockingPipeline Ligand Ligand: 1-(2,2-Difluoro...) Prep Ligand Prep (LigPrep/RDKit) Gen Stereoisomers Ligand->Prep DFT DFT Optimization (B3LYP/6-311++G**) RESP Charges Prep->DFT Geometry Dock Molecular Docking (Glide XP/Vina) DFT->Dock Charges Grid Receptor Grid Gen (10Å Box) Grid->Dock Analyze Interaction Profiling (Salt Bridges/Pi-Stacking) Dock->Analyze Analyze->Dock Refine Pose

Figure 1: Computational workflow for high-fidelity molecular docking of fluorinated amine scaffolds.

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the Fluorine-Interaction and the Salt Bridge .[2]

Simulation Setup
  • Engine: GROMACS or Desmond.

  • Force Field: OPLS4 or CHARMM36m (optimized for small molecules + proteins).[2]

  • System:

    • Solvent: TIP3P Water model.[2]

    • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).[1][2]

    • Ensemble: NPT (300 K, 1 atm).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Monitor the ligand stability.[2] A drift > 2.0 Å suggests the docking pose was unstable.[2]

  • RMSF (Root Mean Square Fluctuation): Analyze if the ethylamine tail is flexible or locked in place by the salt bridge.[2]

  • Radial Distribution Function (RDF): Specifically calculate the RDF between the Fluorine atoms and nearby backbone Amide Hydrogens .[2] This detects non-classical Hydrogen bonds (

    
    ), a unique property of fluorinated drugs.
    

Part 4: ADMET & Bioisosteric Profiling

The 2,2-difluoro-1,3-benzodioxole is a classic bioisostere.[1][2] Modeling its ADMET properties is crucial for lead optimization.[2]

Lipophilicity & Solubility[1][2]
  • LogP Prediction: The difluoro substitution typically increases LogP compared to the non-fluorinated benzodioxole (~ +0.3 to +0.5 units) due to the hydrophobicity of fluorine.

  • Metabolic Stability: Run SOM (Site of Metabolism) prediction algorithms (e.g., SMARTCyp).[2]

    • Result: The C2 position of the dioxole ring is blocked by Fluorine.[2] Metabolism will likely shift to N-dealkylation or aromatic hydroxylation on the benzene ring.[2]

Toxicity (In Silico)
  • hERG Inhibition: Basic amines are prone to hERG binding.[1] Use QSAR models (e.g., Pred-hERG) to assess cardiotoxicity risk.

  • Ames Test: Predict mutagenicity using structural alerts. Benzodioxoles are generally safe, but specific substituents can trigger alerts.

ADMET Evaluation Logic:

ADMET_Logic cluster_0 Physicochemical cluster_1 Toxicity & Metabolism Input Input Structure (Difluoro-benzodioxole) LogP LogP Calculation (Consensus Method) Input->LogP Solubility Aq Solubility (LogS) Input->Solubility CYP CYP Inhibition (2D6/3A4) Input->CYP hERG hERG Binding (Cardiotoxicity) Input->hERG Decision Lead Optimization Decision LogP->Decision CYP->Decision hERG->Decision

Figure 2: Decision tree for evaluating the drug-likeness of the scaffold.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagler, A., et al. (2013).[2] Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Molecules. Link

  • Schrödinger Release 2024-1 . LigPrep & Glide User Manuals. Schrödinger, LLC. Link

  • BioSolveIT . Visualizing Non-Classical Hydrogen Bonds in Protein-Ligand Complexes. Link

  • BenchChem . Technical Data: 2,2-Difluoro-1,3-benzodioxole derivatives. Link

  • Frisch, M. J., et al. (2016).[2] Gaussian 16 Rev. C.01. Gaussian, Inc. (Standard reference for DFT protocols). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine by HPLC-MS/MS

This application note details a robust, high-sensitivity HPLC-MS/MS method for the quantitation of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a critical chiral intermediate often used in the synthesis of agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a robust, high-sensitivity HPLC-MS/MS method for the quantitation of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a critical chiral intermediate often used in the synthesis of agrochemicals (e.g., Fludioxonil analogs) and pharmaceutical candidates targeting kinase pathways.

Introduction & Scientific Context

The analyte, 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (CAS: 2061996-63-0 for S-isomer HCl), represents a class of fluorinated benzodioxole amines used as building blocks for bioactive scaffolds. The presence of the gem-difluoro moiety imparts metabolic stability and lipophilicity, while the ethylamine side chain serves as a reactive handle for amide coupling or heterocycle formation.

Analytical Challenge:

  • Polarity: The primary amine function makes the molecule highly polar and basic (pKa ~9-10), leading to potential peak tailing on standard C18 columns due to silanol interactions.

  • Detection: While UV detection is possible (benzodioxole absorbs ~280 nm), it lacks the selectivity required for biological matrices (plasma/microsomes) or trace impurity profiling.

  • Solution: This protocol utilizes Positive Electrospray Ionization (ESI+) MS/MS. The acidic mobile phase ensures full protonation of the amine ([M+H]+), maximizing sensitivity, while a charged-surface hybrid (CSH) or end-capped C18 column ensures sharp peak shapes.

Method Development Logic (The "Why")

Chromatographic Strategy
  • Column Selection: A Waters XSelect CSH C18 or Phenomenex Kinetex F5 is recommended. The CSH technology applies a low-level positive surface charge to the particle, repelling the protonated amine analyte and preventing secondary silanol interactions that cause tailing.

  • Mobile Phase: A gradient of Water/Acetonitrile with 0.1% Formic Acid is chosen. Formic acid maintains a pH (~2.7) well below the pKa of the amine, ensuring it remains in the ionized [M+H]+ state for MS detection.

Mass Spectrometry Strategy
  • Ionization: ESI+ is the definitive choice. The basic nitrogen readily accepts a proton.

  • Fragmentation (MRM):

    • Precursor: m/z 202.2 [M+H]+ (Based on MW 201.17).

    • Primary Transition (Quantifier): m/z 202.2 → 185.2. This corresponds to the neutral loss of Ammonia (NH₃, -17 Da), a characteristic and high-abundance fragmentation for primary amines.

    • Secondary Transition (Qualifier): m/z 202.2 → 159.0. This corresponds to the cleavage of the ethylamine side chain, leaving the stable 2,2-difluoro-1,3-benzodioxole cation.

Experimental Protocol

Chemicals and Reagents[1][2][3][4]
  • Analyte Standard: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (>98% purity).

  • Internal Standard (IS): Propranolol or a stable isotope-labeled analog (e.g., d5-Analogs if available).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation for Plasma)

This workflow is designed for biological matrices but can be adapted for reaction monitoring by simple dilution.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an HPLC vial with insert.

HPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN)
0.00 95 5
0.50 95 5
3.00 5 95
4.00 5 95
4.10 95 5

| 6.00 | 95 | 5 |

MS/MS Parameters (Sciex Triple Quad or Equivalent)
  • Source: Turbo Ion Spray (ESI).

  • Polarity: Positive (+).

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: 5000 V.

  • Temperature: 500°C.

MRM Table:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Type
Analyte 202.2 185.2 100 15 Quantifier
Analyte 202.2 159.0 100 25 Qualifier

| IS (Propranolol) | 260.2 | 116.1 | 100 | 20 | IS Ref |

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the logical flow from sample intake to data output.

AnalyticalWorkflow Sample Sample Source (Plasma/Reaction Mix) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep 50 µL aliquot Separation HPLC Separation (CSH C18 Column) Prep->Separation Supernatant Injection Ionization ESI+ Source (Protonation [M+H]+) Separation->Ionization Eluent Flow Detection MS/MS Detection (MRM 202.2 -> 185.2) Ionization->Detection Ion Beam Data Quantitation & Report Generation Detection->Data Signal Integration

Caption: Step-by-step analytical workflow from biological matrix to quantitative data.

Fragmentation Pathway Logic

Understanding the MS/MS transitions ensures the method tracks the correct chemical entity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 202.2 Prod1 Product Ion 1 [M-NH3]+ m/z 185.2 (Quantifier) Parent->Prod1 Loss of NH3 (-17 Da) Prod2 Product Ion 2 [Benzodioxole Core]+ m/z 159.0 (Qualifier) Parent->Prod2 Cleavage of Ethyl Chain

Caption: Proposed ESI+ fragmentation pathway for 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine.

Method Validation Summary

To ensure trustworthiness (E-E-A-T), the method should be validated against the following criteria (based on FDA Bioanalytical Method Validation Guidelines):

ParameterAcceptance CriteriaNotes
Linearity r² > 0.99Range: 1.0 ng/mL to 1000 ng/mL
Accuracy ±15% (±20% at LLOQ)Measured at LLOQ, Low, Mid, High QC
Precision (CV) <15% (<20% at LLOQ)Inter-day and Intra-day
Recovery >80% ConsistentComparison of pre- vs. post-extraction spike
Matrix Effect 85-115%Assess ion suppression in 6 lots of matrix

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Sati, B., et al. (2013).[1] Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.[1] Link(Cited for general benzodioxole/impurity HPLC methodologies).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 136267809, 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine. Link

Sources

Application

Application Notes and Protocols for In Vivo Studies of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine in Animal Models

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a detailed guide for the preclinical evaluation of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine. The protocols...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed guide for the preclinical evaluation of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine. The protocols described herein are based on established methodologies for structurally related compounds, specifically entactogens of the phenethylamine class, such as 3,4-methylenedioxymethamphetamine (MDMA). As 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is a novel chemical entity, these protocols should be adapted and optimized based on emerging data. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Introduction: Rationale and Scientific Context

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is a novel psychoactive compound. Its chemical structure, featuring a benzodioxole ring and an ethylamine side chain, places it in the family of phenethylamines, which includes well-known entactogens like MDMA. The difluoro- substitution on the benzodioxole ring is a chemical modification that may alter its pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated counterparts. Such modifications are often introduced to improve metabolic stability or modulate receptor interactions.[1]

Given its structural similarity to MDMA, it is hypothesized that 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine may exhibit entactogenic or empathogenic effects, characterized by increased feelings of empathy, prosocial behavior, and emotional openness. Therefore, the in vivo evaluation of this compound should focus on characterizing its pharmacokinetic profile, assessing its pharmacodynamic effects on social behavior and reward pathways, and establishing its safety profile.

This guide provides a comprehensive framework for conducting these in vivo studies in rodent models, a standard in preclinical drug development. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.

Part 1: Pharmacokinetic Profiling

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to interpreting its pharmacological and toxicological effects. The following protocols outline a standard approach to characterizing the pharmacokinetic profile of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine in rodents.

Dose Formulation and Administration

Accurate and consistent dose formulation is critical for the reliability of in vivo studies.

Protocol 1: Dose Formulation and Analysis

  • Vehicle Selection: Based on the physicochemical properties of the test compound, select an appropriate vehicle for administration. Common vehicles for oral (PO) administration include water, 0.5% methylcellulose, or corn oil. For intraperitoneal (IP) or intravenous (IV) administration, sterile saline or a buffered solution is typically used.

  • Formulation Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Subsequent dilutions are then made to achieve the desired final concentrations for dosing. For suspension formulations, ensure uniform particle size and use a suitable suspending agent.

  • Dose Formulation Analysis: It is mandatory to verify the concentration, homogeneity, and stability of the dosing formulations.[2][3][4] This is typically done using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Concentration Verification: Analyze samples from each prepared formulation to ensure the concentration is within an acceptable range (e.g., ±10%) of the target concentration.[5]

    • Homogeneity Testing: For suspensions, collect samples from the top, middle, and bottom of the container to confirm uniform distribution of the test article.[3]

    • Stability Testing: Assess the stability of the formulation under the conditions and duration of use to ensure the compound does not degrade.[5]

In Vivo Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study in rats to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Protocol 2: Pharmacokinetic Study in Rats

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g). House the animals individually with ad libitum access to food and water, and maintain a 12-hour light/dark cycle. Allow at least a 3-day acclimatization period before the study.

  • Surgical Preparation (for IV administration and serial blood sampling): For intravenous administration and serial blood sampling, surgically implant a catheter into the jugular vein of the rats under anesthesia. Allow a recovery period of at least 24 hours post-surgery.

  • Dose Administration:

    • Oral (PO): Administer the compound by oral gavage at a volume of 5-10 mL/kg.

    • Intraperitoneal (IP): Inject the compound into the peritoneal cavity at a volume of 5-10 mL/kg.

    • Intravenous (IV): Administer the compound as a bolus or slow infusion through the jugular vein catheter at a volume of 1-2 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine and its potential metabolites in the plasma samples using a validated LC-MS/MS method.[6][7][8][9]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine the key pharmacokinetic parameters.

Table 1: Example Pharmacokinetic Study Design

ParameterDescription
Species/Strain Sprague-Dawley Rat
Sex Male
Number of Animals 3-4 per time point or per group for serial sampling
Routes of Administration Oral (PO), Intraperitoneal (IP), Intravenous (IV)
Dose Levels At least 3 dose levels (e.g., 1, 5, 20 mg/kg)
Blood Sampling Time Points Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours
Analytical Method LC-MS/MS

Part 2: Pharmacodynamic and Behavioral Evaluation

Based on its structural similarity to entactogens, the pharmacodynamic evaluation of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine should focus on its effects on social behavior, reward, and potential for abuse.

Assessment of Prosocial Behavior

The three-chamber social interaction test is a standard paradigm to assess sociability and preference for social novelty in rodents.[10][11][12][13]

Protocol 3: Three-Chamber Social Interaction Test in Mice

  • Apparatus: Use a three-chambered box with removable partitions between the chambers. The two outer chambers contain small, wire cages.

  • Animal Model: Use adult male C57BL/6 mice. House them individually for at least one week before testing.

  • Habituation (Day 1): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers for 10 minutes.

  • Sociability Test (Day 2): Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage. Increased time spent in the chamber with the stranger mouse and increased sniffing time indicate sociability.

  • Social Novelty Test (Day 2, immediately following sociability test): Place a new, unfamiliar "novel" mouse in the previously empty wire cage. The "familiar" stranger mouse from the previous phase remains in its cage. Place the test mouse back in the center chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and sniffing each wire cage. A preference for the novel mouse over the familiar mouse indicates social memory and a preference for social novelty.

  • Drug Administration: Administer 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine or vehicle at a predetermined time before the sociability test.

G cluster_0 Day 1: Habituation cluster_1 Day 2: Testing Habituation Place test mouse in center chamber with free access to all 3 empty chambers (10 min) DrugAdmin Administer Test Compound or Vehicle Sociability Sociability Test: Stranger 1 vs. Empty Cage (10 min) DrugAdmin->Sociability Pre-treatment Interval SocialNovelty Social Novelty Test: Familiar Stranger 1 vs. Novel Stranger 2 (10 min) Sociability->SocialNovelty Immediate Succession

Figure 1: Workflow for the Three-Chamber Social Interaction Test.

Assessment of Rewarding Properties and Abuse Liability

The conditioned place preference (CPP) and intravenous self-administration (IVSA) paradigms are gold-standard assays for evaluating the rewarding effects and abuse potential of a compound.[13][14]

Protocol 4: Conditioned Place Preference (CPP) in Rats

  • Apparatus: Use a two- or three-compartment CPP box with distinct visual and tactile cues in each compartment.[14][15][16][17][18]

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Pre-Conditioning (Day 1): Place each rat in the apparatus with free access to all compartments for 15 minutes to determine baseline preference for each compartment.

  • Conditioning (Days 2-9):

    • Drug Pairing: On alternating days, administer the test compound and confine the rat to one of the compartments (typically the initially non-preferred one) for 30 minutes.

    • Vehicle Pairing: On the other days, administer the vehicle and confine the rat to the opposite compartment for 30 minutes.

  • Test (Day 10): Place the rat in the center compartment (in a drug-free state) with free access to all compartments for 15 minutes. Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect.

G cluster_0 Phase 1: Pre-Conditioning (Day 1) cluster_1 Phase 2: Conditioning (Days 2-9) cluster_2 Phase 3: Test (Day 10) PreTest Assess baseline preference for chambers (15 min) DrugPairing Administer Drug & Confine to one chamber (30 min) PreTest->DrugPairing VehiclePairing Administer Vehicle & Confine to other chamber (30 min) PreTest->VehiclePairing PostTest Drug-free test with free access to all chambers (15 min) DrugPairing->PostTest VehiclePairing->PostTest

Figure 2: Workflow for the Conditioned Place Preference Paradigm.

Protocol 5: Intravenous Self-Administration (IVSA) in Rats

  • Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump connected to a swivel system.[1][19][20]

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow a recovery period of 5-7 days.

  • Acquisition: Train the rats to press a lever for food reinforcement on a fixed-ratio 1 (FR1) schedule. Once lever pressing is acquired, substitute food with intravenous infusions of a known reinforcer like cocaine to establish stable self-administration behavior.

  • Substitution: Once stable cocaine self-administration is achieved, substitute cocaine with saline to extinguish the responding. Then, substitute saline with different doses of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine. An increase in responding on the active lever compared to the inactive lever and compared to saline indicates that the test compound has reinforcing properties.

  • Progressive Ratio Schedule: To assess the motivation to self-administer the compound, a progressive ratio schedule can be used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy of the drug.

Part 3: Toxicology and Safety Pharmacology

A comprehensive assessment of the safety profile of a new chemical entity is a regulatory requirement before it can be considered for human studies.[20][21]

Acute and Repeat-Dose Toxicity Studies

These studies are designed to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).

Protocol 6: 28-Day Repeat-Dose Oral Toxicity Study in Rats

  • Animal Model: Use young adult male and female Sprague-Dawley rats.

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels of the test compound (low, mid, and high). The high dose should induce some signs of toxicity but not significant mortality.

  • Dose Administration: Administer the test compound or vehicle daily by oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Observe the animals daily for any signs of toxicity, changes in behavior, or mortality.

    • Body Weight and Food Consumption: Record body weight and food consumption weekly.

    • Ophthalmology: Conduct ophthalmic examinations before the study and at termination.

  • Clinical Pathology: At the end of the study, collect blood and urine samples for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology:

    • Gross Necropsy: Perform a full necropsy on all animals.

    • Organ Weights: Weigh key organs.[22][23]

    • Histopathology: Collect a comprehensive list of tissues from all animals in the control and high-dose groups for microscopic examination.[24][25][26] If treatment-related findings are observed in the high-dose group, examine the same tissues from the mid- and low-dose groups.

Table 2: Standard Parameters for Rodent Toxicology Studies

CategoryParameters
Hematology [27][28]Red blood cell count, hemoglobin, hematocrit, mean corpuscular volume, white blood cell count (total and differential), platelet count.
Clinical Chemistry [27][28][29][30]Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin, globulin, cholesterol, triglycerides, electrolytes.
Urinalysis [27]Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, urobilinogen, blood, sediment microscopy.
Organ Weights [22][23]Brain, heart, liver, kidneys, spleen, adrenal glands, testes, ovaries, uterus, thymus.
Histopathology [24][25][26]Comprehensive list of tissues including brain, heart, lungs, liver, kidneys, spleen, gastrointestinal tract, reproductive organs, bone marrow, and any gross lesions.
Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a compound on vital physiological functions.[31][32][33][34][35] For a CNS-active compound, the core battery of tests should focus on the central nervous, cardiovascular, and respiratory systems.

Protocol 7: CNS Safety Pharmacology in Rats

  • Functional Observational Battery (FOB): A systematic assessment of behavioral and autonomic changes. This includes observations of posture, gait, grooming, and reactivity to various stimuli.

  • Motor Coordination: Use the rotarod test to assess any impairment of motor coordination.

  • Locomotor Activity: Measure spontaneous locomotor activity in an open field to detect hypo- or hyperactivity.

  • Body Temperature: Monitor core body temperature, as many psychoactive compounds can affect thermoregulation.

Conclusion

The in vivo evaluation of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for characterizing its pharmacokinetic profile, elucidating its pharmacodynamic effects, and establishing its safety profile. By adapting and applying these established methodologies, researchers can generate the critical data needed to understand the potential therapeutic and/or adverse effects of this novel compound and to guide its future development.

References

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  • Li, D., Liu, Y., Wang, Y., Zhang, L., Wang, Z., & Wang, C. (2017). Sex-specific reference intervals of hematologic and biochemical analytes in Sprague-Dawley rats using the nonparametric rank percentile method. PLoS One, 12(12), e0189837. Retrieved from [Link]

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  • Bregman, C. L., Adler, R., et al. (2003). Recommended Tissue List for Histopathologic Examination in Repeat-Dose Toxicity and Carcinogenicity Studies: A Proposal of the Society of Toxicologic Pathology (STP). Toxicologic Pathology, 31(2), 252–253. Retrieved from [Link]

  • Rutgers Office for Research. (n.d.). Organ Weight Recommendations for Toxicology Studies. Retrieved from [Link]

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Method

Protocol for dissolving 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine for experiments

Application Note & Protocol Guide Topic: Protocol for Dissolving 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine for Experimental Use Executive Summary 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Protocol for Dissolving 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine for Experimental Use

Executive Summary

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine and its derivatives are key structural motifs in modern medicinal chemistry, notable for their inclusion in advanced therapeutic agents.[1] The fluorinated benzodioxole core enhances metabolic stability and modulates physicochemical properties, making these compounds valuable in drug discovery pipelines.[1] However, the successful use of this compound in biological and chemical assays is critically dependent on proper dissolution. Its chemical nature as a weak base presents significant challenges, often leading to issues of low solubility in physiologically relevant neutral buffers and a high risk of precipitation.

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the underlying chemical principles governing solubility. We present validated, step-by-step protocols for preparing both high-concentration organic stock solutions and aqueous working solutions, ensuring the generation of reliable, reproducible, and accurate experimental data.

Compound Profile & Physicochemical Characteristics

Understanding the fundamental properties of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is the cornerstone of developing a successful dissolution strategy. The primary determinant of its behavior in solution is the basic ethylamine moiety.

PropertyValue / CharacteristicSignificance for Dissolution
Chemical Structure C₉H₉F₂NO₂The molecule contains a weakly basic ethylamine group.
pKa (Basic) ~7.51 (Predicted for similar amine)[2]Critical Parameter. The compound's charge state and, therefore, its aqueous solubility are highly pH-dependent. Below this pKa, the molecule is protonated and more soluble; above it, it is neutral and less soluble.
Formulation Often available as a free base or a hydrochloride (HCl) salt.[3]The salt form is engineered to dramatically increase aqueous solubility compared to the free base, a common strategy for poorly soluble weak bases.[4][5]
Aqueous Solubility Low for the free base, especially at neutral or alkaline pH.[6]Direct dissolution of the free base in standard buffers (e.g., PBS at pH 7.4) is likely to fail.
Organic Solubility Generally soluble in polar aprotic solvents.Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective for creating high-concentration stock solutions.

Essential Safety & Handling

Handling this compound requires adherence to standard laboratory safety practices. The following guidelines are based on data for structurally related benzodioxoles and amines.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7][9]

  • Handling: Avoid direct contact with skin and eyes.[7] Do not breathe dust or vapor.[7] After handling, wash hands and any exposed skin thoroughly.[9]

  • Storage: Store the solid compound and solutions in a tightly closed container in a cool, dry place away from oxidizing agents.[6][8][10] For solutions, follow the specific storage recommendations in Section 7.0.

The Science of Dissolution: A Strategic Approach

The core challenge is the compound's nature as a weak base. At a physiological pH of 7.4, which is very close to its pKa of ~7.5, a significant portion of the compound will exist in its neutral, less soluble free base form. This leads to poor solubility and a high risk of the compound precipitating out of solution during an experiment, invalidating the results.

Our strategy is built on two validated pillars:

  • The Organic Stock Approach: Dissolve the compound at a high concentration in an organic solvent like DMSO, where it is readily soluble. This stock is then carefully diluted into the final aqueous experimental medium.

  • The Salt Form Approach: Utilize the hydrochloride salt form of the compound, which is significantly more soluble in aqueous solutions, particularly those with a slightly acidic pH.[5]

The following workflow diagram outlines the decision-making process for selecting the appropriate protocol.

Dissolution_Workflow cluster_options Primary Methodologies start Begin: Select Dissolution Strategy organic_stock Strategy 1: High-Concentration Organic Stock start->organic_stock aqueous_direct Strategy 2: Direct Aqueous Solution start->aqueous_direct protocol_a Proceed to Protocol A: Preparation of Organic Stock Solution organic_stock->protocol_a  (Most Common) check_salt Is the Hydrochloride (HCl) salt form available? aqueous_direct->check_salt protocol_c Proceed to Protocol C: Direct Dissolution of HCl Salt check_salt->protocol_c Yes consider_salt Consider custom salt screening or use Strategy 1 check_salt->consider_salt No protocol_b Proceed to Protocol B: Aqueous Dilution from Organic Stock protocol_a->protocol_b Solubility_Equilibrium Protonated R-NH3+ (Protonated, Charged) HIGHLY SOLUBLE Equilibrium pKa ~ 7.5 Protonated->Equilibrium + H+ Neutral R-NH2 (Neutral, Free Base) POORLY SOLUBLE Equilibrium->Neutral - H+

Caption: pH-dependent equilibrium of the ethylamine group dictating solubility.

Solution Stability & Storage Recommendations

Proper storage is essential to maintain the integrity and concentration of your prepared solutions. [11][12]

Solution Type Storage Container Temperature Stability & Best Practices
Solid Compound Original, tightly sealed container. 2-8°C or as per supplier. Protect from moisture and light.
Organic Stock (DMSO) Glass vial with Teflon-lined cap. [12] -20°C for short-term.-80°C for long-term. Prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

| Aqueous Working Solutions | Sterile polypropylene or glass tube. | 2-8°C | Prepare fresh daily for best results. Aqueous solutions are less stable and prone to degradation or adsorption to container walls. Do not store for extended periods unless stability has been explicitly validated. |

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Solid will not dissolve in DMSO (Protocol A). Insufficient solvent energy.Use a brief session in a bath sonicator. Gently warm the solution to 30-37°C. If still unsuccessful, consider DMF as an alternative solvent.
Solution appears cloudy or has particulates after dilution (Protocol B). Precipitation. The final concentration exceeds the compound's solubility limit in the aqueous medium.1. Decrease Final Concentration: This is the most reliable solution. 2. Modify Dilution: Ensure vigorous vortexing during the spike-in. 3. Change Buffer: If permissible by the experiment, slightly lowering the pH of the final buffer can increase solubility.
Aqueous solution of HCl salt is not clear (Protocol C). Potential contamination or poor quality of starting material. Buffer issue.Ensure the use of high-purity water. If dissolving directly into a buffer, check for potential buffer salt interactions that could cause precipitation.

References

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

  • U.S. Environmental Protection Agency (EPA). 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine Properties. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • Chemistry LibreTexts. (2023, May 3). 1.8: Acids, Bases, and Solvents - Choosing a Solvent. [Link]

  • PubMed. (2010, February 15). Methodology for phase selection of a weak basic drug candidate, utilizing kinetic solubility profiles in bio-relevant media. [Link]

  • PubChem. 2,2-Difluoro-1,3-benzodioxole. [Link]

  • PubChem. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-3-methyl-2,3-dihydroindol-5-yl]cyclopropane-1-carboxamide. [Link]

  • ChemUniverse. (s)-1-(2,2-difluorobenzo[d]d[13][11]ioxol-4-yl)ethanamine hydrochloride. [Link]

  • PubMed. (2013, July 15). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. [Link]

  • Changzhou Kangmei Chemical Industry Co.,Limited. Difluoroethylamine. [Link]

  • Carl ROTH. Safety Data Sheet: Diethylamine. [Link]

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Application

Application Notes and Protocols: 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Introduction: The Strategic Importance of the 2,2-Difluoro-1,3-benzodioxole Moiety in Medicinal Chemistry The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,2-Difluoro-1,3-benzodioxole Moiety in Medicinal Chemistry

The 1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a difluoromethylene group at the 2-position of the benzodioxole ring offers a strategic advantage in drug design. This modification can enhance metabolic stability, modulate lipophilicity, and improve interactions with biological targets.[3] Consequently, the 2,2-difluoro-1,3-benzodioxole core is a key component in several advanced drug candidates.

This application note focuses on the utility of a key, yet under-explored, building block: 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine . This primary amine is a versatile precursor for the synthesis of a diverse range of novel compounds, particularly through the formation of amide bonds, which are fundamental in a vast number of pharmaceuticals.[4] We present herein detailed protocols for the synthesis of this precursor and its subsequent application in the generation of novel amide-containing molecules, providing researchers in drug discovery and development with a practical guide to leveraging this valuable chemical entity.

Synthesis of the Precursor: 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

The synthesis of the title precursor can be efficiently achieved in a two-step sequence starting from the commercially available 2,2-difluoro-1,3-benzodioxole. The synthetic pathway involves a Friedel-Crafts acylation to introduce an acetyl group at the 4-position, followed by a reductive amination to furnish the desired primary amine.

Diagram of the Synthetic Pathway

Synthesis of Precursor cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination 2,2-Difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole 4-Acetyl-2,2-difluoro-1,3-benzodioxole 4-Acetyl-2,2-difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole->4-Acetyl-2,2-difluoro-1,3-benzodioxole Acetyl chloride, AlCl3, DCM Target_Precursor 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine 4-Acetyl-2,2-difluoro-1,3-benzodioxole->Target_Precursor NH4OAc, NaBH3CN, Methanol

Caption: Synthetic route to 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine.

Protocol 1: Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole

This protocol describes the Friedel-Crafts acylation of 2,2-difluoro-1,3-benzodioxole. The causality behind this choice of reaction is its high efficiency in introducing acyl groups onto aromatic rings. Aluminum chloride is a potent Lewis acid that activates the acetyl chloride for electrophilic aromatic substitution.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 2,2-difluoro-1,3-benzodioxole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-Acetyl-2,2-difluoro-1,3-benzodioxole as a solid.[4]

Protocol 2: Synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

This protocol employs reductive amination, a robust and widely used method for the synthesis of amines from carbonyl compounds.[5] Sodium cyanoborohydride is a mild and selective reducing agent that is stable in weakly acidic conditions, making it ideal for this transformation in the presence of ammonium acetate, which serves as the ammonia source.

Materials:

  • 4-Acetyl-2,2-difluoro-1,3-benzodioxole

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Ammonium chloride solution (saturated)

  • Sodium hydroxide solution (1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Acetyl-2,2-difluoro-1,3-benzodioxole (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue to pH > 10 with 1 M NaOH solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine. The crude product may be used directly in the next step or purified by column chromatography if necessary.

Application in the Synthesis of Novel Amide Libraries

The primary amine functionality of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine makes it an excellent nucleophile for reaction with carboxylic acids to form stable amide bonds. This reaction is one of the most frequently used in medicinal chemistry for the rapid generation of compound libraries for biological screening.[4]

Diagram of Amide Coupling Workflow

Amide Coupling Workflow cluster_workflow General Workflow for Amide Synthesis Start Carboxylic Acid + Precursor Activation Activate Carboxylic Acid (e.g., HATU, DIPEA in DMF) Start->Activation Coupling Amine Addition & Stir at RT Activation->Coupling Workup Aqueous Workup (Water, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: A generalized workflow for the synthesis of novel amides.

Protocol 3: General Procedure for Amide Bond Formation

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient and known to suppress racemization, making it a preferred choice in modern organic synthesis.[6] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Materials:

  • 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

  • Desired carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Lithium chloride solution (5%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with 5% LiCl solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Exemplary Library of Synthesized Amides

The following table illustrates a hypothetical library of novel amide compounds that can be synthesized using the described protocol, showcasing the versatility of the precursor with various carboxylic acids.

EntryCarboxylic Acid PartnerExpected Product NameMolecular FormulaCalculated MW
1Benzoic AcidN-(1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethyl)benzamideC₁₆H₁₃F₂NO₃305.28
24-Chlorobenzoic Acid4-chloro-N-(1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethyl)benzamideC₁₆H₁₂ClF₂NO₃339.72
3Thiophene-2-carboxylic acidN-(1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethyl)thiophene-2-carboxamideC₁₄H₁₁F₂NO₃S311.31
4Cyclohexanecarboxylic acidN-(1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethyl)cyclohexanecarboxamideC₁₆H₁₉F₂NO₃311.32

Characterization of Novel Compounds

The synthesized novel compounds should be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds.

Conclusion

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is a highly valuable precursor for the synthesis of novel compounds of interest in medicinal chemistry and drug discovery. The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of this precursor and its subsequent elaboration into diverse amide libraries. The strategic incorporation of the 2,2-difluoro-1,3-benzodioxole moiety through this versatile building block offers a promising avenue for the development of new therapeutic agents with potentially enhanced pharmacological profiles.

References

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. (2020, September 7). Retrieved from [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 10). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - SSRN. (n.d.). Retrieved from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. (2023, October 6). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents - An-Najah Staff. (2020, December 9). Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • DIFLUOROBENZO[D][1][4]DIOXOL-5YL)-N-(1-(2,3-DIHYDROXYPROPYL)-6-FLUORO-2-(1-HYDROXY-2-METHYLP - EPO. (2020, May 20). Retrieved from [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. (2011, February 15). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved from [Link]

  • Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed. (2016, March 15). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved from [Link]

  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025, June 6). Retrieved from [Link]

  • 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile - NIH. (n.d.). Retrieved from [Link]

  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents. (n.d.).
  • CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents. (n.d.).
  • 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem. (n.d.). Retrieved from [Link]

  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. (n.d.). Retrieved from [Link]

  • 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-3-methyl-2,3-dihydroindol-5-yl]cyclopropane-1-carboxamide - PubChem. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine in Neuroscience Research

[1] Abstract This application note details the utility of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (CAS: 2061996-63-0 for the (S)-enantiomer) as a high-value building block in the rational design of neurotherapeut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the utility of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (CAS: 2061996-63-0 for the (S)-enantiomer) as a high-value building block in the rational design of neurotherapeutics.[1] While traditional benzodioxole (methylenedioxy) moieties are privileged scaffolds in neuroscience—found in compounds ranging from cognition enhancers to serotonergic modulators—they suffer from rapid metabolic clearance via cytochrome P450-mediated ring opening. This guide provides protocols for utilizing the 2,2-difluoro analogue to synthesize metabolically stable Phosphodiesterase-4 (PDE4) inhibitors and explores its application in Structure-Activity Relationship (SAR) studies for CNS ligands.[1]

Introduction: The "Metabolic Shield" Strategy

In neuroscience drug discovery, the 1,3-benzodioxole ring is a classic pharmacophore, mimicking the catechol group found in dopamine and norepinephrine.[1] However, this group is a metabolic liability; CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the methylene bridge, leading to ring opening, catechol formation, and subsequent clearance or toxicity (quinone formation).

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine offers a solution via bioisosteric replacement . The introduction of two fluorine atoms at the 2-position:

  • Blocks Metabolic Oxidation: The strong C-F bonds prevent hydrogen abstraction, effectively "shielding" the ring from CYP-mediated opening.[1]

  • Modulates Lipophilicity: Increases LogP, enhancing Blood-Brain Barrier (BBB) permeability.[1]

  • Alters Electronic Properties: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, influencing pi-stacking interactions in receptor binding pockets (e.g., PDE4 Q-pockets).[1]

Primary Neuroscience Applications
  • PDE4 Inhibitors: Synthesis of next-generation Roflumilast/Rolipram analogues for memory enhancement and neuroinflammation.[1]

  • Monoamine Transporter Ligands: Developing non-neurotoxic analogues of phenethylamine-based psychoplastogens.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine
Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
Physical State Liquid (Free base) or Solid (HCl salt)
Solubility Soluble in DMSO (>20 mg/mL), Methanol, DCM.[1] Sparingly soluble in water.
Storage -20°C (Hygroscopic; store under inert gas).[1]
Chirality Available as (S)- and (R)-enantiomers.[1][2] (S)-isomer is typically preferred for PDE4 inhibitor synthesis due to stereospecific binding pockets.[1]

Application I: Synthesis of PDE4 Inhibitor Libraries

This protocol describes the synthesis of a benzamide-based PDE4 inhibitor library using 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine as the amine component.[1] This scaffold targets the hydrophobic "clamp" region of the PDE4 active site.

Experimental Logic

The amine is coupled with various substituted benzoic acids (e.g., 3-cyclopentyloxy-4-methoxybenzoic acid) to mimic the core structure of potent PDE4 inhibitors like Piclamilast or Roflumilast.[1]

Protocol: Amide Coupling (HATU Method)

Reagents:

  • Amine: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (1.0 eq)[1]

  • Carboxylic Acid: Substituted Benzoic Acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a dry reaction vial, dissolve the carboxylic acid (0.2 mmol) in anhydrous DMF (2 mL). Add HATU (0.24 mmol) and stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (0.2 mmol) followed immediately by DIPEA (0.4 mmol).

  • Reaction: Purge with nitrogen, cap, and stir at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target mass: Acid MW + Amine MW - 18).[1]

  • Work-up: Dilute the reaction mixture with EtOAc (15 mL). Wash sequentially with saturated NaHCO3 (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Verify structure via 1H-NMR (look for the doublet methyl signal of the ethylamine side chain ~1.4 ppm and the absence of the broad NH2 peak).

Visualization: Synthesis Workflow

SynthesisWorkflow Amine 1-(2,2-Difluoro-1,3- benzodioxol-4-yl)ethylamine Coupling Amide Coupling (DIPEA, DMF) Amine->Coupling + Base Acid Substituted Benzoic Acid Activation HATU Activation (Active Ester) Acid->Activation HATU, 15 min Activation->Coupling Product PDE4 Inhibitor Candidate Coupling->Product 4-16h, RT

Figure 1: General synthetic workflow for coupling the difluorobenzodioxole amine to carboxylic acid cores to generate PDE4 inhibitor candidates.

Application II: In Vitro Metabolic Stability Assessment

Before advancing to behavioral models, it is critical to verify that the difluoro-substitution confers the expected metabolic stability compared to the non-fluorinated control.[1]

Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (CLint) and Half-life (t1/2) of the synthesized ligand.

Materials:

  • Test Compound: Synthesized Amide (from App I).

  • Control Compound: Non-fluorinated analog (1-(1,3-benzodioxol-4-yl)ethylamine derivative).

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM) (0.5 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system.

Procedure:

  • Pre-incubation: Incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add Test Compound (final conc. 1 µM) and NADPH.

  • Sampling: Remove aliquots (50 µL) at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into cold Acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    • 
      [1]
      

Expected Result: The difluoro-analog should exhibit a significantly longer


 (>60 min) compared to the non-fluorinated control (<20 min), confirming the "Metabolic Shield" effect.[1]

Application III: Functional PDE4B Inhibition Assay

The ultimate validation is the compound's ability to inhibit PDE4B, the isoform most relevant to neuroinflammation and cognitive enhancement.[1]

Protocol: TR-FRET cAMP Assay

Principle: Competition between native cAMP (produced by the reaction) and a labeled cAMP-tracer for binding to a specific antibody.[1] PDE4 activity decreases cAMP, increasing the tracer binding (High FRET signal). Inhibition of PDE4 preserves cAMP, decreasing tracer binding (Low FRET signal).

Reagents:

  • Enzyme: Recombinant Human PDE4B (approx. 0.5 ng/well).

  • Substrate: cAMP (fluorescein-labeled).

  • Detection: Terbium-labeled anti-cAMP antibody.[1]

Procedure:

  • Dilution: Prepare 3-fold serial dilutions of the Test Compound in assay buffer (10 concentrations, starting at 10 µM).

  • Enzyme Mix: Add PDE4B enzyme to a 384-well white plate.

  • Inhibitor Addition: Add diluted Test Compound to the wells. Incubate for 10 min at RT.

  • Substrate Start: Add cAMP substrate to initiate the reaction.[1] Incubate for 60 min at RT.

  • Detection: Add the Stop Solution containing the Tb-labeled antibody.[1]

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Visualization: Mechanism of Action & Assay Logic

PDE4Mechanism Inhibitor Difluoro-Benzodioxole Ligand PDE4 PDE4 Enzyme (Active Site) Inhibitor->PDE4 Blocks Q-Pocket cAMP cAMP (Second Messenger) PDE4->cAMP Inhibition prevents breakdown AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Normal State) Signal CREB Phosphorylation (Neuroplasticity) cAMP->Signal Accumulation

Figure 2: Pharmacological logic. The ligand blocks the PDE4 active site, preventing cAMP hydrolysis and enhancing downstream neuroplasticity signaling.

References

    • Source for chemical availability and structural classification.[1]

  • Source for physical properties and scaffold utility.
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 74103, 2,2-Difluoro-1,3-benzodioxole. Retrieved October 26, 2023, from [Link]

    • Authoritative source for chemical identifiers and safety data.[1]

  • Marta, G. S., et al. (2023).[1] Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4. MDPI. Retrieved from [Link]

    • Review of PDE4 inhibitor SAR, establishing the relevance of benzodioxole/catechol-mimics in this therapeutic class.
  • ChemUniverse. (n.d.). (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride.[1] Retrieved October 26, 2023, from [Link]

    • Verification of the specific amine intermedi

Sources

Application

Application Note: Metabolic Profiling of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

This Application Note is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and medicinal chemistry. It provides a rigorous framework for investigating the metabolic fate of 1-(2,2-Difluoro-1,3-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and medicinal chemistry. It provides a rigorous framework for investigating the metabolic fate of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a pharmacophore increasingly relevant in the development of agrochemicals (e.g., fungicides) and pharmaceuticals (e.g., CFTR modulators, PDE4 inhibitors).

Introduction & Chemical Context

Compound Identity:

  • Systematic Name: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

  • Core Moiety: 2,2-Difluoro-1,3-benzodioxole (DFBD).[1]

  • Functional Group: Primary ethylamine side chain.

Significance: The non-fluorinated benzodioxole ring (methylenedioxy) is a classic "metabolic alert" due to its susceptibility to Cytochrome P450 (CYP)-mediated opening, forming reactive catechol intermediates and inhibiting CYPs (mechanism-based inhibition). However, the gem-difluoro substitution (


) strongly stabilizes the dioxole ring against oxidative opening, acting as a bioisostere that improves metabolic half-life while retaining lipophilicity.

Consequently, the metabolic fate of this compound is predicted to shift from ring oxidation to side-chain modifications (amine metabolism). This protocol focuses on distinguishing between these pathways to validate the scaffold's stability.

Predicted Metabolic Pathways (In Silico & Mechanistic)

Before wet-lab experimentation, we establish a hypothesis-driven map of potential metabolites.

Phase I: Functionalization
  • Oxidative Deamination (Major): The

    
    -carbon of the ethylamine is prone to oxidation by MAO (Monoamine Oxidases) or CYP450s.
    
    • Mechanism:[1][2][3][4] Formation of an imine intermediate

      
       hydrolysis to 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone  (Ketone) or reduction to the Alcohol .
      
  • N-Oxidation: Formation of the hydroxylamine or N-oxide.

  • Ring Hydroxylation (Minor): While the

    
     group protects the dioxole, the benzene ring may still undergo hydroxylation at the C5, C6, or C7 positions if sterically accessible.
    
Phase II: Conjugation
  • N-Glucuronidation: Direct conjugation of the primary amine with glucuronic acid (UGT-mediated).

  • N-Acetylation: Conjugation with Acetyl-CoA (NAT-mediated).

Visualization: Proposed Metabolic Map

MetabolicMap Parent Parent Compound (Amine) Imine Imine Intermediate Parent->Imine CYP / MAO (-2H) NGluc Metabolite M3 (N-Glucuronide) Parent->NGluc UGT (+C6H8O6) NAcetyl Metabolite M4 (N-Acetyl) Parent->NAcetyl NAT (+C2H2O) RingOH Metabolite M5 (Ring Hydroxylation) Parent->RingOH CYP (+O) Ketone Metabolite M1 (Ketone) Imine->Ketone Hydrolysis (+H2O, -NH3) Alcohol Metabolite M2 (Alcohol) Ketone->Alcohol Reductase (+2H)

Figure 1: Predicted metabolic pathways.[5] The primary amine is the "soft spot" for metabolism, leading to deamination or conjugation.

Experimental Protocol: In Vitro Metabolic Stability

This protocol uses Liver Microsomes (LM) and S9 fractions to capture both CYP and non-CYP (e.g., cytosolic oxidases) activities.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors:

    • NADPH Regenerating System (for CYPs/FMOs).

    • UDPGA (for UGTs - optional for Phase II check).

    • Alamethicin (pore-forming peptide to access luminal UGTs).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Labetalol).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.1% DMSO final).

    • Add HLM (final conc. 0.5 mg/mL).

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate Phase I metabolism.

    • Variant: For Phase II, add UDPGA (2 mM) + Alamethicin (25 µg/mg protein).

  • Sampling (Time Course):

    • Sample at

      
       minutes.
      
    • Transfer 50 µL of reaction mixture into 150 µL of Quench Solution .

  • Processing:

    • Vortex for 1 min; Centrifuge at 4,000 rpm for 15 min at 4°C.

    • Transfer supernatant to LC-MS vials.

  • Controls (Crucial for Validity):

    • T0 Control: Quench immediately after adding cofactor.

    • Minus-Cofactor: Incubate 60 min without NADPH (checks for chemical instability).

    • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Analytical Methodology (LC-MS/MS)[6][7][8]

The detection strategy relies on the unique mass signature of the difluorobenzodioxole ring.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Conditions (Q-TOF or Triple Quad)
  • Ionization: ESI Positive Mode (Amine is basic).

  • Source Temp: 500°C.

  • Key Scan Modes:

    • Full Scan (MS1): m/z 100–600 (To detect unexpected metabolites).

    • Product Ion Scan (MS2): Fragment the parent (

      
      ) to identify the "core" fragment.
      
    • Neutral Loss Scan: Scan for loss of 17 Da (NH3) to confirm deamination.

Diagnostic Fragmentation (Mass Spec Logic)
  • Parent Ion: Calculate exact mass based on formula

    
    .
    
  • Core Fragment: The 2,2-difluoro-1,3-benzodioxol-4-yl cation is a stable tropylium-like ion. Look for this fragment in all metabolites. If this fragment is shifted by +16 Da, it indicates Ring Hydroxylation . If it remains unchanged, metabolism is on the Ethylamine side chain .

Data Analysis & Interpretation

Calculations

Summarize the depletion of the parent compound to calculate Intrinsic Clearance (


).




Metabolite Identification Table
Metabolite IDProposed Structure

Mass (Da)
Diagnostic Mechanism
M1 Ketone (Acetophenone analog)-1 (oxidation -2H + hydrolysis)Loss of amine; retention time shift (less polar).
M2 Alcohol+1 (from ketone reduction)Loss of amine; secondary reduction.
M3 N-Glucuronide+176Neutral loss of 176 Da in MS2.
M4 N-Oxide+16Oxygen addition to amine; unstable in source.
M5 Ring Hydroxylation+16Shift in the "core" fragment mass.

Experimental Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Step1 Incubate: Compound + HLM + NADPH Step2 Quench: Add cold ACN + Internal Std Step1->Step2 Step3 Centrifuge: Remove protein precipitate Step2->Step3 Step4 LC Separation: C18 Gradient Step3->Step4 Step5 MS Detection: Q1 (Parent) -> Q3 (Fragment) Step4->Step5 Step6 Metabolite ID: Mass Shift Analysis Step5->Step6 Step7 Kinetics: Calculate CL_int & t1/2 Step5->Step7

Figure 2: End-to-end workflow for metabolic stability and identification.

References

  • Enamine Ltd. Fluorinated Benzodioxoles: Building Blocks for Drug Discovery. Retrieved from .

  • Sigma-Aldrich. Product Specification: 4-Acetyl-2,2-difluoro-1,3-benzodioxole. Retrieved from .

  • ResearchGate. Metabolism of 2,2-difluoro-1,3-benzodioxole derivatives and biodegradation pathways. Retrieved from .

  • Zhang, D., et al. (2017). Structure–metabolism relationships in the microsomal clearance of amine-containing drugs.Bioorganic & Medicinal Chemistry Letters. Link.

  • Murray, M. (2000). Mechanism of the inhibition of cytochrome P450 by methylenedioxyphenyl compounds.Current Drug Metabolism. Link.

Sources

Method

Application Notes and Protocols: 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine as a Tool for Receptor Binding Assays

Abstract This document provides a comprehensive technical guide for utilizing 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine (hereinafter referred to as DF-BEA) in receptor binding assays. DF-BEA is a novel research com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for utilizing 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine (hereinafter referred to as DF-BEA) in receptor binding assays. DF-BEA is a novel research compound incorporating a difluorobenzodioxole moiety, suggesting potential interactions with biogenic amine receptors and transporters. The ethylamine side chain is a well-established pharmacophore for monoaminergic systems. This guide offers detailed protocols for radioligand binding assays using DF-BEA, including membrane preparation, assay execution, and data analysis, grounded in established pharmacological principles. The methodologies described herein are designed to be adaptable for the characterization of DF-BEA's binding affinity and selectivity at its putative primary biological targets, such as serotonin (5-HT) or dopamine (D) receptors.

Introduction: The Scientific Rationale

The structural architecture of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine (DF-BEA) presents a compelling case for its investigation as a modulator of monoaminergic neurotransmission. The ethylamine pharmacophore is a cornerstone of many centrally active agents, conferring affinity for a range of targets including serotonin and dopamine receptors and transporters.[1][2][3] The benzodioxole ring system is notably present in compounds such as 3,4-methylenedioxymethamphetamine (MDMA), which exhibits a high affinity for the serotonin transporter (SERT) and various serotonin receptor subtypes.[4][5][6][7][8]

The introduction of a difluoro- group on the benzodioxole ring is a strategic modification intended to enhance metabolic stability and potentially modulate receptor interaction profiles.[9] Given these structural features, it is hypothesized that DF-BEA will exhibit significant affinity for one or more monoaminergic targets. Receptor binding assays are the foundational technique to elucidate the pharmacological profile of such a novel compound.[10][11] These assays allow for the precise quantification of the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

This guide will focus on the application of DF-BEA in competitive radioligand binding assays, a robust and sensitive method to determine the binding affinity of an unlabeled compound (in this case, DF-BEA) by measuring its ability to displace a radiolabeled ligand from its receptor.

Experimental Design and Workflow

A successful receptor binding assay campaign with a novel compound like DF-BEA requires a systematic approach. The following workflow outlines the critical stages, from initial target selection to definitive affinity determination.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation target_selection Hypothesis-Driven Target Selection (e.g., 5-HT2A, DAT) radioligand_choice Radioligand Selection (High Affinity, Specificity) target_selection->radioligand_choice Informs membrane_prep Receptor Membrane Preparation radioligand_choice->membrane_prep Guides saturation_assay Saturation Binding (Determine Kd and Bmax of Radioligand) membrane_prep->saturation_assay Provides Receptor Source competition_assay Competition Binding (Determine IC50 of DF-BEA) saturation_assay->competition_assay Provides Kd for Ki Calculation data_analysis Non-linear Regression Analysis (Prism, etc.) competition_assay->data_analysis Generates Displacement Data ki_calculation Cheng-Prusoff Correction (Calculate Ki from IC50) data_analysis->ki_calculation Yields IC50 selectivity_profiling Selectivity Profiling (Test against a panel of receptors) ki_calculation->selectivity_profiling Determines Affinity signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DF_BEA DF-BEA (Ligand) Receptor GPCR (e.g., 5-HT2A) DF_BEA->Receptor Binds G_Protein G Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: Hypothetical Gq-coupled signaling pathway for a target like the 5-HT2A receptor.

Conclusion and Future Directions

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine (DF-BEA) is a promising research tool for exploring the pharmacology of monoaminergic systems. The protocols outlined in this application note provide a robust framework for determining its binding affinity and selectivity. Following the initial characterization through binding assays, subsequent functional assays (e.g., calcium mobilization, cAMP accumulation) are necessary to determine whether DF-BEA acts as an agonist, antagonist, or inverse agonist at its target receptors. This comprehensive approach will fully elucidate the pharmacological profile of this novel compound.

References

  • Angell, R., et al. (2007). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Dove Medical Press. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Available at: [Link]

  • Docherty, J. R. (2021). Pharmacology of Drugs Used as Stimulants. Pharmacological Reviews, 73(3), 1169-1206. Available at: [Link]

  • Gesi, M., et al. (1992). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 35(23), 4435-4439. Available at: [Link]

  • Gesi, M., et al. (1991). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. Il Farmaco, 46(6), 795-802. Available at: [Link]

  • Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. Available at: [Link]

  • Herraiz, T., et al. (2011). Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) Enantiomers In Vitro and in the MPTP-Lesion. Journal of Neuroscience, 31(19), 7179-7190. Available at: [Link]

  • López-Arnesto, R., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology, 10, 158. Available at: [Link]

  • Mori, M., et al. (2014). Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking the Serotonin Transporter. Neuropsychopharmacology, 39(6), 1473-1483. Available at: [Link]

  • Simmler, L. D., et al. (2013). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. Journal of Neuroscience, 33(39), 15576-15588. Available at: [Link]

  • Underhill, S. M., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. Molecular Psychiatry, 24(8), 1226-1242. Available at: [Link]

  • Wikipedia contributors. (2024). Amphetamine. In Wikipedia, The Free Encyclopedia. Retrieved February 16, 2026, from [Link]

  • Wikipedia contributors. (2024). Dopamine. In Wikipedia, The Free Encyclopedia. Retrieved February 16, 2026, from [Link]

  • Zwart, A. D., et al. (2021). Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. International Journal of Molecular Sciences, 22(20), 11091. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine synthesis

Executive Summary & Synthetic Strategy This guide addresses the synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a critical pharmacophore found in PDE4 inhibitors and CFTR modulators. The presence of the ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

This guide addresses the synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a critical pharmacophore found in PDE4 inhibitors and CFTR modulators. The presence of the gem-difluoro group and the steric bulk at the 4-position (ortho to the ring oxygen) presents unique challenges, particularly regarding regiocontrol and imine condensation kinetics.

Recommended Route: The Ellman Auxiliary Protocol To ensure high enantiomeric excess (ee) and reproducibility, we recommend the Ellman Sulfinamide approach starting from the 4-carbaldehyde. This route avoids the harsh conditions of direct chiral reduction of the hindered ketone and offers superior diastereocontrol.

Core Workflow
  • Precursor Synthesis: Ortho-lithiation of 2,2-difluoro-1,3-benzodioxole

    
     Formylation.
    
  • Imine Formation: Condensation with (

    
    )- or (
    
    
    
    )-tert-butanesulfinamide using Ti(IV) additives.
  • Asymmetric Addition: Diastereoselective addition of Methyl Grignard (MeMgBr).

  • Deprotection: Acidic cleavage of the sulfinyl group.

Interactive Troubleshooting Guide

Phase 1: Preparation of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

User Question: I am trying to lithiate 2,2-difluoro-1,3-benzodioxole with n-BuLi, but I am getting a mixture of regioisomers or low conversion. How do I lock the lithiation to the 4-position?

Technical Insight: The 2,2-difluoro substitution significantly reduces the Lewis basicity of the ring oxygens compared to standard 1,3-benzodioxole, weakening the "Complex Induced Proximity Effect" (CIPE) that typically directs ortho-lithiation.

Protocol Optimization:

  • Reagent Quality: Ensure your n-BuLi is titrated. Old reagents lead to incomplete lithiation, and the remaining starting material is difficult to separate from the product.

  • Additive is Mandatory: You must use TMEDA (N,N,N',N'-tetramethylethylenediamine) . It breaks up n-BuLi aggregates and coordinates with the lithium cation, increasing the reactivity of the butyl anion enough to deprotonate the 4-position kinetically.

  • Temperature Control: Maintain -78 °C . Higher temperatures (-40 °C) can lead to benzyne formation or defluorination (exothermic decomposition).

Step-by-Step Fix:

  • Dissolve 2,2-difluoro-1,3-benzodioxole (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF.

  • Cool to -78 °C.

  • Add n-BuLi (1.1 equiv) dropwise over 30 mins.

  • Stir for 1 hour at -78 °C. (Solution often turns yellow/orange).

  • Quench with DMF (1.5 equiv) at -78 °C.

  • Warm to RT slowly.

Phase 2: Imine Formation (The Critical Bottleneck)

User Question: My condensation of the 4-carbaldehyde with tert-butanesulfinamide is stalling at 50% conversion. I'm using DCM and MgSO4. What's wrong?

Technical Insight: The 4-position of the benzodioxole ring is sterically crowded due to the adjacent oxygen and the rigid ring structure. Standard dehydrating agents (MgSO4, CuSO4) are insufficient for this hindered substrate.

The Solution: Titanium(IV) Ethoxide You must switch to a Lewis Acid dehydrating agent. Ti(OEt)4 acts as both a water scavenger and a Lewis acid activator for the carbonyl oxygen.

Optimized Protocol:

Parameter Condition Reason
Solvent THF or Toluene Higher boiling point than DCM allows for thermal acceleration if needed.
Reagent Ti(OEt)4 (2.0 - 3.0 equiv) Drives equilibrium by trapping water irreversibly.
Temperature 60 °C - 70 °C Overcomes the steric energy barrier at the C4 position.

| Time | 12 - 24 Hours | Monitoring by HPLC is required; TLC is often misleading due to imine hydrolysis. |

Warning: Do not use Ti(OiPr)4 if you plan to use a bulky nucleophile later, though for MeMgBr addition, Ti(OEt)4 is generally safer to prevent transesterification side-products or steric clashes.

Phase 3: Grignard Addition & Diastereoselectivity

User Question: I obtained the product, but the diastereomeric ratio (dr) is poor (only 3:1). How do I improve the selectivity for the (S,S) isomer?

Technical Insight: The diastereoselectivity in Ellman auxiliary chemistry is dictated by the transition state (cyclic vs. open). The presence of the oxygen atom at the 3-position (in the ring) can compete for chelation with the Magnesium.

Troubleshooting Checklist:

  • Solvent Switch: Switch from THF to DCM (Dichloromethane) for the Grignard addition step.

    • Why? THF is a coordinating solvent and competes with the sulfinyl oxygen for the Mg atom, disrupting the rigid six-membered transition state required for high selectivity. DCM is non-coordinating, enforcing the "closed" transition state.

  • Temperature: Lower the temperature to -78 °C or even -90 °C during addition.

  • Grignard Source: Use MeMgBr rather than MeLi. MeLi often proceeds via an open transition state, leading to lower stereocontrol.

Visual Workflows

Synthesis Logic & Pathway

SynthesisWorkflow cluster_trouble Critical Control Points Start 2,2-Difluoro-1,3- benzodioxole Lithiation Lithiated Intermediate (C4-Li Species) Start->Lithiation n-BuLi, TMEDA THF, -78°C Aldehyde 4-Carbaldehyde Intermediate Lithiation->Aldehyde DMF quench Hydrolysis Imine N-Sulfinyl Imine (Chiral) Aldehyde->Imine (S)-t-Bu-Sulfinamide Ti(OEt)4, THF, 60°C AmineProtected Sulfinamide Protected Amine Imine->AmineProtected MeMgBr DCM, -78°C (High dr control) FinalProduct 1-(2,2-Difluoro-1,3- benzodioxol-4-yl)ethylamine AmineProtected->FinalProduct HCl / MeOH Deprotection

Caption: Figure 1. Optimized synthetic workflow highlighting the critical lithiation and imine condensation steps.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Stage Start->IssueType Lithiation Low Yield in Aldehyde Step? IssueType->Lithiation Step 1 Imine Imine Conversion < 80%? IssueType->Imine Step 2 Stereo Low Diastereomeric Ratio (dr)? IssueType->Stereo Step 3 CheckTemp Temp > -70°C? Lithiation->CheckTemp Yes Benzyne Benzyne Side Rxn Possible CheckTemp->Benzyne Yes FixTemp Maintain -78°C Add TMEDA CheckTemp->FixTemp No (Still Low Yield) Benzyne->FixTemp CheckReagent Using CuSO4 or MgSO4? Imine->CheckReagent Yes SwitchTi Switch to Ti(OEt)4 Heat to 60°C CheckReagent->SwitchTi Yes CheckSolvent Solvent is THF? Stereo->CheckSolvent Yes SwitchDCM Switch to DCM (Non-coordinating) CheckSolvent->SwitchDCM Yes

Caption: Figure 2. Decision tree for diagnosing common failures in regioselectivity, conversion, and stereocontrol.

Detailed Experimental Protocol (Best Practice)

Step 1: Synthesis of (S)-N-(1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethyl)-2-methylpropane-2-sulfinamide

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Charging: Add 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (10.0 mmol) and (S)-(-)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.1 equiv) to the flask.

  • Solvent: Add anhydrous THF (50 mL).

  • Activation: Add Ti(OEt)4 (20.0 mmol, 2.0 equiv) via syringe. Note: Solution will turn slightly yellow.

  • Reaction: Heat to 60 °C for 12 hours. Monitor by HPLC/UPLC (Imine peak usually elutes later than aldehyde).

  • Workup: Cool to RT. Pour into a rapidly stirring mixture of Brine (50 mL) and EtOAc (50 mL) .

    • Critical: A thick white precipitate (Titanium salts) will form. Add Celite and filter through a pad of Celite to remove the salts.

  • Grignard Addition:

    • Dissolve the crude imine in anhydrous DCM (50 mL). Cool to -78 °C .[1][2][3]

    • Add MeMgBr (3.0 M in ether, 2.0 equiv) dropwise along the side of the flask to pre-cool the reagent.

    • Stir at -78 °C for 4 hours.

  • Quench: Add saturated NH4Cl solution slowly at -78 °C.

Step 2: Deprotection to Hydrochloride Salt

  • Dissolve the sulfinamide intermediate in MeOH .

  • Add 4M HCl in Dioxane (4 equiv).

  • Stir at RT for 1 hour.

  • Concentrate and triturate with Diethyl Ether to obtain the white solid product.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010 , 110(6), 3600–3740. Link

  • Mattson, A. E.; Scheidt, K. A. "Titanium(IV) Ethoxide." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

  • Vertex Pharmaceuticals. "Solid forms of (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide." U.S. Patent 9,051,303, 2015 . (Demonstrates industrial handling of 2,2-difluorobenzodioxole intermediates). Link

  • Beilstein Journals. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein J. Org. Chem., 2024 .[4][5][6] (Discusses fluorination stability). Link

Sources

Optimization

Technical Support Center: Purification of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

[1] Case ID: 22-DF-AMINE-PUR Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary This guide addresses the purification of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: 22-DF-AMINE-PUR Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a critical intermediate often associated with the synthesis of CFTR modulators (e.g., Lumacaftor analogs).[1]

Chemical Context:

  • Functionality: Primary benzylic amine.[2]

  • Key Challenge 1 (Achiral): The basic amine interacts strongly with acidic silanols on silica gel, causing severe peak tailing and yield loss.

  • Key Challenge 2 (Chiral): The molecule contains a stereocenter at the benzylic position. Enantiopurity is required for biological activity, necessitating chiral resolution.

  • Key Challenge 3 (Physicochemical): The 2,2-difluoro substitution increases lipophilicity compared to standard non-fluorinated benzodioxoles, altering retention behavior in reverse-phase (RP) chromatography.[1]

Module 1: Achiral Purification (Flash Chromatography)

Objective: Isolate the racemic amine from reaction byproducts (e.g., unreacted ketone, reductive amination impurities).

The "Amine Tailing" Protocol

Standard silica gel is acidic (pH ~5). Without modification, the basic amine (


) will protonate and bind irreversibly or streak across the column.
Recommended Mobile Phase Systems
MethodSolvent A (Weak)Solvent B (Strong)Modifier (Critical)Notes
Standard Dichloromethane (DCM)Methanol (MeOH)1%

or 1% TEA
Add modifier to both solvents to maintain equilibrium.[1]
Alternative Hexanes / HeptaneEthyl Acetate (EtOAc)2% Triethylamine (TEA) Better for removing non-polar impurities.
Reverse Phase Water (pH > 9)Acetonitrile0.1%

Requires high-pH stable C18 columns (e.g., XBridge, Gemini).[1]
Step-by-Step Workflow
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of mobile phase containing the modifier before loading the sample. This neutralizes active silanol sites.

  • Sample Loading: Dissolve the crude oil in a minimum amount of DCM. If the crude is an HCl salt, free-base it first by partitioning between EtOAc and saturated

    
    , drying the organic layer over 
    
    
    
    .[1]
  • Elution Gradient:

    • Start: 0% B (hold for 2 CV).

    • Ramp: 0% to 10% MeOH/

      
       in DCM over 15 CV.
      
    • Note: The amine typically elutes between 3-6% MeOH.[1]

Module 2: Chiral Resolution (HPLC & SFC)

Objective: Separate the (R)- and (S)-enantiomers. Note: The 2,2-difluoro group adds steric bulk and alters the electronic profile of the


-system, often requiring polysaccharide-based chiral selectors.[1]
Screening Strategy

Do not assume standard "OD-H" columns will work immediately.[1] The fluorine atoms can repel the chiral selector if the fit isn't perfect.

Recommended Columns & Conditions
Column TypeSelectorModeMobile Phase Recommendation
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane : IPA : Diethylamine (90:10:0.[1]1)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane : EtOH : Diethylamine (95:5:0.[1]1)
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)ImmobilizedPreferred: Heptane : DCM : DEA (60:40:0.[1]1)

Technical Insight: The IG column (immobilized) allows for the use of Dichloromethane (DCM) in the mobile phase. DCM is excellent for solubilizing fluorinated benzodioxoles and often improves selectivity (


) by altering the solvation of the chiral cavity.

Module 3: Troubleshooting & FAQs

Q1: My peak is still tailing despite adding TEA. Why?

Diagnosis: The silica activity is too high, or the mass load is overloading the buffering capacity of the modifier. Fix:

  • Switch Modifier: Use Ammonium Hydroxide (

    
    ) instead of TEA. Ammonia is smaller and competes more effectively for silanol sites.
    
  • Use Amine-Functionalized Silica: Switch to a commercially available amine-bonded silica cartridge (e.g.,

    
    -silica).[1] This eliminates the need for mobile phase modifiers.
    
Q2: I cannot recover my product from the column (Low Yield).

Diagnosis: The amine may have formed a carbamate with atmospheric


 on the column or precipitated due to low solubility of the fluorinated core in Hexane.
Fix: 
  • Solubility Check: Ensure the compound is fully soluble in the starting mobile phase. If using Hexane/EtOAc, add 5-10% DCM to the Hexane bottle to aid solubility.

  • Aggressive Flush: Flush the column with DCM:MeOH:

    
     (80:18:2) at the end of the run.
    
Q3: Chiral peaks are merging (Resolution < 1.5).

Diagnosis: The "memory effect" of the column or improper temperature. Fix:

  • Temperature: Lower the column temperature to 15-20°C. Enantioseparation is enthalpy-driven; lower temperatures often increase resolution.[1]

  • Modifier Switch: If using Isopropanol (IPA), switch to Ethanol or Methanol. The sharper shape of the alcohol can change the steric fit in the chiral groove.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific amine, prioritizing the stability of the fluorinated motif and the basicity of the amine.

PurificationWorkflow Start Start: Crude Reaction Mixture CheckSalt Is crude an HCl/TFA salt? Start->CheckSalt FreeBase Action: Free-base (NaHCO3 wash) CheckSalt->FreeBase Yes TLC TLC Screening (DCM/MeOH + 1% NH4OH) CheckSalt->TLC No (Free amine) FreeBase->TLC FlashDecision Decision: Achiral Purity? TLC->FlashDecision Flash Flash Chromatography Silica + 1% TEA or NH2-Silica FlashDecision->Flash < 95% Purity ChiralCheck Is Enantiopurity Required? FlashDecision->ChiralCheck > 95% Purity Flash->ChiralCheck ChiralMethod Chiral HPLC/SFC (Amylose/Cellulose Columns) ChiralCheck->ChiralMethod Yes Final Final Product (Store as HCl Salt) ChiralCheck->Final No (Racemate ok) ChiralMethod->Final

Caption: Workflow for the purification of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine, moving from salt breaking to achiral cleanup and finally chiral resolution.

References

  • Teledyne ISCO. (2022). Purification of Amines: Troubleshooting Flash Chromatography. Retrieved from

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from

  • Vertex Pharmaceuticals. (2015). Patent WO2011119984A1: Modulators of CFTR. (Describes synthesis and purification of difluorobenzodioxole intermediates). Retrieved from

  • Reich, H. J. (2022).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine in Solution

Introduction 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is a novel research compound featuring a difluorinated benzodioxole moiety, a structural motif increasingly explored in medicinal chemistry for its potential t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is a novel research compound featuring a difluorinated benzodioxole moiety, a structural motif increasingly explored in medicinal chemistry for its potential to enhance metabolic stability and target engagement.[1] However, the inherent reactivity of its primary amine and the electron-rich benzodioxole ring system presents unique stability challenges in solution. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the degradation of this compound during experimental workflows. It consolidates field-proven insights, troubleshooting protocols, and an explanation of the underlying degradation mechanisms to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is turning yellow/brown. What is happening?

A color change often indicates oxidative degradation. The primary ethylamine group is susceptible to oxidation, which can form colored impurities. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.[2][3][4]

Q2: I'm seeing a loss of my compound's peak in my LC-MS analysis over a short period. What are the likely causes?

Rapid degradation can be due to several factors. The most common are:

  • Inappropriate Solvent Choice: Protic solvents (like methanol or water) or acidic conditions can potentially lead to the hydrolysis or opening of the benzodioxole ring.[5]

  • Oxidation: As mentioned above, exposure to atmospheric oxygen can degrade the amine.[3][6][7]

  • Photodegradation: Aromatic amines are often sensitive to UV and visible light, which can catalyze degradation.[8][9][10]

Q3: What is the best solvent to dissolve this compound in for storage?

For optimal stability, use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).[11][12][13][14] Always use high-purity, anhydrous solvents to minimize water content. Solutions should be stored under an inert atmosphere (argon or nitrogen).

Q4: How should I store my stock solutions?

Store solutions at -20°C or -80°C, protected from light (e.g., in amber vials), and under an inert atmosphere. Minimize freeze-thaw cycles, as these can introduce moisture and oxygen into the solution.[15] It is best practice to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guide: Common Degradation Scenarios

This section provides a structured approach to diagnosing and solving stability issues.

Observed Problem Probable Cause(s) Recommended Solution(s) & Rationale
Rapid potency loss in aqueous buffer (e.g., PBS). 1. Hydrolysis: The benzodioxole ring may be susceptible to acid- or base-catalyzed hydrolysis, especially at non-neutral pH.[5]2. Oxidation: Dissolved oxygen in aqueous buffers accelerates the oxidation of the primary amine.[6][7]1. Prepare Freshly: Prepare aqueous solutions immediately before use from a stable, anhydrous stock (e.g., DMSO).2. Degas Buffers: Before adding the compound, sparge aqueous buffers with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.3. pH Control: Evaluate stability across a pH range to identify the optimal condition for your assay. Start with neutral pH (7.0-7.4).[16]
Solution discoloration upon exposure to lab lighting. Photodegradation: The aromatic amine and benzodioxole ring system can absorb UV-Vis light, leading to radical-mediated degradation pathways.[8][9]1. Protect from Light: Work with the compound under yellow light or in a darkened environment. Store all solutions in amber glass vials or wrap clear vials in aluminum foil.2. Use Photostable Controls: When running experiments, include a control sample that is kept in the dark to quantify the extent of photodegradation.[17]
Inconsistent results between experiments. 1. Solvent Water Content: Using non-anhydrous solvents introduces water, which can facilitate hydrolysis.2. Atmospheric Exposure: Repeatedly opening the vial introduces oxygen and moisture.3. Freeze-Thaw Cycles: Each cycle can increase the concentration of dissolved oxygen and introduce atmospheric water.[15]1. Use Anhydrous Solvents: Purchase high-purity, anhydrous solvents and handle them under inert conditions.2. Inert Atmosphere: Blanket stock solution vials with argon or nitrogen before sealing.3. Aliquot Stocks: Prepare single-use aliquots from a freshly made stock solution to avoid repeated freeze-thaw cycles and contamination.
Formation of multiple new peaks in chromatogram. Complex Degradation Pathways: A combination of oxidation, hydrolysis, and/or photodegradation is occurring. Trace metal contaminants can also catalyze degradation.[2][4]1. Review Entire Workflow: Systematically apply all the above best practices (inert atmosphere, light protection, anhydrous aprotic solvents, fresh preparations).2. Use Chelating Agents: If metal catalysis is suspected, consider adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to aqueous buffers, as it can sequester metal ions that catalyze oxidation.[4]
Core Degradation Mechanisms

Understanding the potential pathways of degradation is crucial for prevention. The structure of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine suggests two primary points of vulnerability.

cluster_amine Amine Moiety cluster_ring Benzodioxole Moiety Amine Primary Ethylamine (-CH(NH2)CH3) Oxidation Oxidative Deamination Amine->Oxidation O2, Light, Metal Ions Imine Imine Intermediate Oxidation->Imine Ketone Ketone Degradant Imine->Ketone Hydrolysis Ring Difluoro-1,3-benzodioxole Ring Hydrolysis Acid-Catalyzed Ring Opening Ring->Hydrolysis H+ / H2O Catechol Catechol Degradant Hydrolysis->Catechol Parent 1-(2,2-Difluoro-1,3-benzodioxol -4-YL)ethylamine Parent->Amine Parent->Ring

Caption: Potential degradation pathways for the target compound.

  • Oxidation of the Ethylamine Side Chain: Primary amines are susceptible to oxidation, a process often initiated by electron abstraction.[3] This can lead to the formation of imines, which can subsequently hydrolyze to form a ketone and release ammonia. This cascade is frequently catalyzed by light, atmospheric oxygen, and trace metal ions.[2][3][4]

  • Hydrolysis of the Benzodioxole Ring: The 1,3-benzodioxole ring system is synthesized by the acid-catalyzed reaction of a catechol.[5] Consequently, it can be sensitive to acidic conditions, which can catalyze the reverse reaction—ring-opening hydrolysis—to yield the corresponding catechol derivative. While the difluoro substitution may alter the ring's electronic properties, this potential instability, particularly at low pH, should be considered.

Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the best practices for preparing a stock solution intended for storage.

G start Start: Weigh Compound weigh 1. Weigh solid compound in an amber glass vial. start->weigh Use analytical balance add_solvent 2. Add appropriate volume of anhydrous DMSO using a positive displacement pipette. weigh->add_solvent Ensure solvent is dry dissolve 3. Briefly vortex/sonicate until fully dissolved. add_solvent->dissolve purge 4. Purge vial headspace with inert gas (Ar or N2) for ~30s. dissolve->purge seal 5. Immediately cap tightly with a PTFE-lined cap. purge->seal aliquot 6. (Optional but Recommended) Dispense into single-use amber vials under inert gas. seal->aliquot To avoid freeze-thaw store 7. Store at -20°C or -80°C, protected from light. seal->store If not aliquoting aliquot->store end End: Stable Stock Solution store->end

Caption: Workflow for preparing a stable stock solution.

Methodology:

  • Accurately weigh the solid 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine directly into a tared, amber glass vial.

  • Using a gas-tight syringe or positive displacement pipette, add the required volume of high-purity, anhydrous DMSO (or other suitable aprotic solvent) to achieve the target concentration (e.g., 10 mM).

  • Cap the vial and vortex or sonicate briefly until the compound is fully dissolved.

  • Remove the cap and gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 20-30 seconds.

  • Immediately and securely seal the vial with a cap containing a chemically resistant (PTFE) liner.

  • For maximum stability and to avoid contamination and degradation from repeated use, it is highly recommended to aliquot the stock solution into smaller, single-use amber vials, repeating the inert gas purge for each aliquot.

  • Label the vials clearly and place them in a freezer at -20°C or -80°C for long-term storage.

Protocol 2: Basic Chemical Stability Assessment

This protocol provides a framework for evaluating the stability of the compound in a specific experimental buffer.[16][17][18]

Methodology:

  • Prepare Solutions:

    • Prepare a 1 mM stock solution of the compound in anhydrous DMSO as described in Protocol 1.

    • Prepare your aqueous experimental buffer (e.g., PBS, pH 7.4). Degas the buffer by sparging with nitrogen for 30 minutes.

  • Initiate Experiment (T=0):

    • In a clean amber vial, dilute the DMSO stock into the degassed buffer to reach your final target concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your assay tolerance (e.g., <0.5%).

    • Immediately withdraw an aliquot, quench the reaction (if necessary, e.g., by diluting in mobile phase), and analyze via a validated LC-MS method. This is your T=0 reference point.

  • Incubate Samples:

    • Store the remaining solution under the desired experimental conditions (e.g., 37°C in an incubator).

    • Prepare an identical sample to be stored at a control condition where the compound is known to be stable (e.g., -80°C) to serve as a freezer control.

  • Time-Point Analysis:

    • Withdraw and analyze aliquots from the incubated sample at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the peak area from the chromatogram.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A stable compound will show >90% remaining over the tested period.

Data Summary Table (Example)

Time Point% Compound Remaining (37°C)% Compound Remaining (-80°C Control)
0 hr100%100%
1 hr98.2%99.5%
4 hr95.5%99.3%
8 hr91.0%99.1%
24 hr75.4%98.9%

This structured approach allows for the clear identification of stability liabilities, enabling the rational design of experimental conditions that preserve the integrity of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine.

References
  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link]

  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available at: [Link]

  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information. Available at: [Link]

  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF. Available at: [Link]

  • Carena, L., et al. (2022). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). AperTO. Available at: [Link]

  • Al-Absi, R. S., et al. (2024). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. Available at: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. Available at: [Link]

  • Azzi, M., et al. (2021). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]

  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Al-Lagtah, N. M. A., et al. (2016). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. ResearchGate. Available at: [Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. NTNU Open. Available at: [Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of 2-ethanolamine: The effect of oxygen concentration and temperature on product formation. ResearchGate. Available at: [Link]

  • Chi, S., & Rochelle, G. T. (2002). Oxidative degradation of monoethanolamine. OSTI.gov. Available at: [Link]

  • Davies, A. K., et al. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis. The Royal Society Publishing. Available at: [Link]

  • Sciencemadness.org. (2003). Oxidation of Ethylamine into Nitroethane?. Sciencemadness.org. Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathways for amines. ResearchGate. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. Canadian Science Publishing. Available at: [Link]

  • Roda, G., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. National Center for Biotechnology Information. Available at: [Link]

  • van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Center for Biotechnology Information. Available at: [Link]

  • Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Available at: [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Wikipedia. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Purdue University. Available at: [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available at: [Link]

  • Molecules. (2022). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

Status: Operational Ticket ID: SOL-2026-DFBE Role: Senior Application Scientist Subject: Troubleshooting solubility, formulation, and handling of fluorinated benzodioxole amines.[1][2][3] Executive Summary You are encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-2026-DFBE Role: Senior Application Scientist Subject: Troubleshooting solubility, formulation, and handling of fluorinated benzodioxole amines.[1][2][3]

Executive Summary

You are encountering solubility difficulties with 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (often supplied as the chiral S-enantiomer, CAS 2061996-63-0 for the HCl salt).[1][3] This compound presents a classic "lipophilic amine" challenge: the 2,2-difluoro-1,3-benzodioxole core imparts significant hydrophobicity, while the amine functionality provides a pH-dependent solubility switch.[1][2][3]

This guide moves beyond basic "add more solvent" advice. We will utilize the Structure-Property Relationship (SPR) to engineer a reliable dissolution protocol.

Module 1: Physicochemical Profiling (The "Why")

To overcome the issue, we must first understand the molecular drivers of insolubility.[2][4]

Q: Why does this specific amine resist dissolution in neutral aqueous buffers? A: Two competing forces are at play:[1][3]

  • The Fluorine Effect: The 2,2-difluoro substitution on the dioxole ring is highly electron-withdrawing and lipophilic.[1][2][4] Unlike a standard methylenedioxy group, the difluoro group reduces the polarity of the oxygen atoms, making the core "greasier" (higher LogP).[2][4]

  • Crystal Lattice Energy: If you are working with the solid free base, the intermolecular forces are strong.[2][4] Without ionization, water cannot break the crystal lattice.[2][4]

Q: What is the pKa, and why does it matter? A: The estimated pKa of the ethylamine group in this electronic environment is approximately 7.8 – 8.5 .[2][4]

  • At pH 7.4 (Physiological): A significant fraction exists as the uncharged free base, leading to precipitation.[2][4]

  • At pH < 5.0: The nitrogen is fully protonated (

    
    ), drastically increasing aqueous solubility.[1][2][4]
    
Module 2: Solvent Selection & Compatibility

Do not attempt to dissolve the free base directly in water.[2][4] Use the following compatibility matrix to select your vehicle.

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility RatingApplication Notes
DMSO (Anhydrous) Excellent (>50 mg/mL)Ideal for primary stock solutions (100 mM).[1][2][3] Freeze-thaw stable.[1][2]
Ethanol (Abs.) Good (>20 mg/mL)Good for evaporation protocols; less toxic than DMSO for some cell lines.[2][4]
Water (Neutral) Poor (<0.1 mg/mL)DO NOT USE for stock.[4] Causes immediate oiling out or precipitation.[2][4]
0.1 M HCl High (>10 mg/mL)Converts base to salt in situ.[2][4] Best for aqueous stock prep.[2][4]
PEG-400 / Water Moderate Use 20-40% PEG-400 as a cosolvent for animal dosing formulations.[1][3]
Module 3: Strategic Protocols
Protocol A: The "In-Situ" Salt Formation (Recommended for Aqueous Assays)

If you have the free base solid and need an aqueous solution, you must chemically convert it to the hydrochloride salt form in solution.[2][4]

  • Calculate: Determine the molar amount of your compound.

  • Acidify: Add 1.05 equivalents of 1N HCl (or dilute aqueous HCl) directly to the solid.

  • Vortex/Sonicate: The solid should dissolve rapidly as it converts to the ionic

    
     species.[1][2][4]
    
  • Dilute: Once dissolved, dilute to volume with water or saline.

    • Note: Ensure the final pH remains below 6.0 to prevent the free base from crashing out.[2][4]

Protocol B: The "Solvent Shift" Method (For Cellular Assays)

Use this when introducing the compound to cell culture media (pH 7.[2][4]4) to avoid "shock precipitation."[2][4]

  • Stock Prep: Dissolve compound in 100% DMSO at 1000x the final target concentration.

  • Intermediate Step (Critical): Do not pipette DMSO stock directly into the bulk media bottle.

  • Rapid Dispersion:

    • Pipette the DMSO stock into a small volume of media while vortexing simultaneously .[2][4]

    • This prevents local high concentrations where the compound might crystallize before mixing.[2][4]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[2][4]

Module 4: Decision Logic (Visualization)

Use this flowchart to determine the correct solubilization strategy based on your end-use application.

SolubilityLogic Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt Salt (e.g., HCl) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase DissolveWater Dissolve in Water/Saline IsSalt->DissolveWater AppType Application Type? IsBase->AppType CheckpH Check pH (Keep < 6.0) DissolveWater->CheckpH InVivo In Vivo (Animal) AppType->InVivo InVitro In Vitro (Cell/Enzyme) AppType->InVitro Formulation1 Acidic Vehicle: 0.1M Acetate Buffer (pH 4.5) InVivo->Formulation1 Preferred Formulation2 Cosolvent: 10% EtOH + 40% PEG400 InVivo->Formulation2 Alternative DMSOStock Make 100mM DMSO Stock InVitro->DMSOStock SerialDil Dilute in Media (Max 0.5% DMSO) DMSOStock->SerialDil

Figure 1: Solubility Decision Tree.[1][2][3] Selects the optimal workflow based on the starting material (Salt vs. Free Base) and the intended experimental application.

Module 5: Troubleshooting & FAQs

Q: I dissolved the compound in DMSO, but it precipitated when I added it to my buffer. Why? A: This is "Crash-out." When you dilute a hydrophobic amine from DMSO into a neutral buffer (pH 7.4), the pH is likely above the compound's pKa.[2][4] The molecule de-protonates, becomes neutral/lipophilic, and precipitates.[2][4]

  • Fix: Lower the pH of your buffer slightly (to ~6.5) if the assay tolerates it, or use a carrier protein like BSA (0.1%) in the buffer to sequester the lipophilic molecule.[2][4]

Q: Can I heat the solution to dissolve it? A: Mild heating (up to 40°C) is acceptable for the free base in organic solvents.[4]

  • Warning: Do not heat the HCl salt in water excessively, as this can promote hydrolysis of the difluorobenzodioxole ring over time (though it is relatively stable, fluorinated carbons can be sensitive).[2][4] Sonicate instead of heating.[2][4]

Q: I see "oiling out" instead of crystals. What is this? A: This is common for fluorinated amines.[2][4] It means the compound has formed a separate liquid phase rather than dissolving.[2][4]

  • Fix: This indicates you have exceeded the solubility limit of the solvent system.[4] You must add a surfactant (e.g., Tween 80 at 0.1%) or switch to the "In-Situ Salt Formation" protocol (Protocol A).[2][3][4]

References
  • Vertex AI Search . (2026).[2][4] Properties of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride. ChemUniverse. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for similar fluorinated amines. PubChem.[2][4][5][6][7][8] Link

  • Purser, S., et al. (2008).[2][4] Fluorine in medicinal chemistry. Chemical Society Reviews.[2][4] (Contextual grounding for lipophilicity of difluorodioxoles). Link

  • Serajuddin, A. T. (2007).[2][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

Sources

Troubleshooting

Technical Support Center: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine Synthesis

Executive Summary The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine presents a unique set of challenges due to the electronic and steric properties of the difluorobenzodioxole ring.[1][2] The most critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine presents a unique set of challenges due to the electronic and steric properties of the difluorobenzodioxole ring.[1][2] The most critical quality attribute (CQA) is the regiochemistry at the C4 position , which is electronically disfavored compared to the C5 position under standard electrophilic substitution conditions.[2]

This guide addresses the three primary impurity classes:

  • Regioisomers (C5 vs. C4 substitution)

  • Core Defects (Monofluoro/Des-fluoro analogs)

  • Chiral Impurities (Enantiomeric excess)

Module 1: Regiochemistry & The "5-yl" Impurity

Q: Why is the 5-isomer appearing in my 4-substituted product?

Diagnosis: The 2,2-difluoro-1,3-benzodioxole ring is an electron-rich system.[1][2] In standard Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts acylation), the directing effects favor the C5 position (para to one oxygen, meta to the other) due to steric relief and electronic activation.[2] The C4 position (ortho to the bridge) is sterically crowded.[2]

The Fix: Directed Ortho Metalation (DoM) To access the C4 position exclusively, you must utilize Directed Ortho Metalation .[1] The ring oxygens act as Directed Metalation Groups (DMGs), coordinating with strong bases (Lithium reagents) to deprotonate the C4 position selectively.[2]

Troubleshooting Protocol:

  • Reagent Quality: Ensure your n-BuLi or s-BuLi is titrated.[1][2] Lower effective molarity leads to incomplete lithiation, allowing unreacted starting material to carry through.[1]

  • Temperature Control: The lithiated species is unstable.[1][3] Maintenance of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is critical to prevent "lithium scrambling" (isomerization to the thermodynamically stable C5-lithio species).[2]
    
  • Additives: Use TMEDA (Tetramethylethylenediamine).[1][2] It breaks up alkyllithium aggregates, increasing the kinetic basicity and favoring the kinetic product (C4) over the thermodynamic product (C5).[2]

Visualization: Pathway Divergence

RegioSelectivity Start 2,2-Difluoro-1,3-benzodioxole EAS Standard Electrophile (Friedel-Crafts) Start->EAS Electronic Control DoM Directed Ortho Metalation (n-BuLi / TMEDA, -78°C) Start->DoM Coordination Control Impurity IMPURITY: 5-Substituted Isomer (Thermodynamic) EAS->Impurity Major Product DoM->Impurity If Temp > -60°C (Li Scrambling) Target TARGET: 4-Substituted Intermediate (Kinetic) DoM->Target Major Product

Figure 1: Mechanistic divergence showing how temperature control and reagent choice dictate the formation of the desired 4-isomer vs. the common 5-isomer impurity.

Module 2: The Difluoro Bridge Integrity

Q: I am detecting "M-18" or "M+18" peaks. Is the difluoro bridge unstable?

Diagnosis: Yes, under certain conditions.[1][4] The CF2 bridge is generally stable, but can undergo hydrolysis or defluorination under extreme Lewis acidic conditions or high-temperature basic workups.[1]

  • M-18 (Loss of F): Suggests formation of a benzofuran byproduct or monofluoro species.[1][2]

  • M+18 (Hydrolysis): Suggests hydrolysis of the CF2 back to the cyclic carbonate or ring opening to a catechol.[2]

Common Culprits:

  • Aluminum Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  If you attempted a Friedel-Crafts reaction (even if directed), strong Lewis acids can strip fluorine from the bridge.[2]
    
  • Moisture during Fluorination: If you are synthesizing the core from the 2,2-dichloro intermediate, residual moisture competes with HF, leading to chlorofluoro- or cyclic carbonate impurities.[1]

Corrective Action:

  • Switch to Transition Metal Catalysis: Avoid strong Lewis acids. Use Palladium-catalyzed cross-couplings (Suzuki/Negishi) on the 4-lithio species (trapped as a boronate or halide) to build the side chain.[1][2]

  • Anhydrous Protocols: Ensure the precursor 2,2-dichloro-1,3-benzodioxole is strictly anhydrous before HF treatment.[1][2]

Module 3: Chiral Purity (The Ethylamine Side Chain)

Q: My enantiomeric excess (ee) is stuck at 90%. How do I remove the distomer?

Context: The ethylamine side chain creates a chiral center.[1] Whether you use asymmetric synthesis (Ellman's auxiliary) or chiral resolution, the "wrong" enantiomer (distomer) is a critical impurity.[2]

Resolution Strategy (The "Classical" Approach): Since the 4-position is sterically hindered, enzymatic resolution often fails.[2] Diastereomeric salt crystallization is the industry standard for this scaffold.[1]

Recommended Protocol: Tartrate Resolution

  • Screening: Test L-Tartaric acid and D-Dibenzoyl tartaric acid.[1][2] The steric bulk of the benzodioxole often requires the bulkier dibenzoyl derivative for effective lattice differentiation.

  • Solvent System: Use Ethanol/Water (9:1).[1][2] The 4-substituted amine salts are often hygroscopic; water content controls the solubility differential.[1][2]

  • Recycling: Do not discard the mother liquor. Racemize the distomer using a radical mechanism or strong base (if the core tolerates it) to recycle the material.[2]

Data Table: Common Chiral Resolving Agents for 4-Substituted Benzodioxoles

Resolving AgentSolvent SystemTypical Yield (First Pass)Notes
(L)-Tartaric Acid MeOH/H2O30-35%Often forms "oils" due to high solubility.[1][2]
(D)-Dibenzoyl Tartaric Acid EtOH40-45%Recommended. Bulky groups aid crystallization.[1][2]
(S)-Mandelic Acid IPA25%Good ee, but low yield.[1][2]
Camphorsulfonic Acid AcetoneN/AGenerally ineffective for this sterically hindered amine.[1]

Module 4: Analytical Troubleshooting

Q: How do I separate the 4-isomer from the 5-isomer by HPLC?

Challenge: The 4- and 5-isomers are structurally very similar (regioisomers) and often co-elute on standard C18 columns.

Methodology: You must exploit the dipole moment difference .[1] The 4-position substitution disrupts the dipole of the dioxole ring more significantly than the 5-position.[1][2]

Recommended HPLC Conditions:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1][2] (The

    
    -
    
    
    
    interactions discriminate based on the electron density of the benzene ring).[2]
  • Mobile Phase: Methanol/Water (Gradient) with 0.1% Formic Acid.[1][2] Acetonitrile often suppresses the separation of these specific regioisomers.

  • Wavelength: 280 nm (The benzodioxole chromophore is distinct here).[1][2]

Visualization: Impurity Fate Mapping

ImpurityFate cluster_impurities Key Impurities Raw Crude Reaction Mixture Step1 Step 1: Acid/Base Extraction Raw->Step1 Imp5 5-Isomer (Regio) ImpDim Dimer (Homocoupling) ImpChi Distomer (Wrong Enantiomer) Step1->ImpDim Removes Non-Basic Neutrals Step2 Step 2: Crystallization (Tartrate) Step1->Step2 Amine Fraction Step2->ImpChi Removes Distomer in Mother Liquor Step3 Step 3: PFP-HPLC Purification Step2->Step3 Enriched Salt Step3->Imp5 Separates Regioisomer Final Pure 1-(2,2-difluoro-1,3- benzodioxol-4-yl)ethylamine Step3->Final

Figure 2: Logical flow for the sequential removal of specific impurity classes.

References

  • Bennetau, B., et al. (1995).[1] Directed lithiation of unprotected benzoic acids.[1][4] Journal of the Chemical Society, Perkin Transactions 1. Link

    • Relevance: Establishes the fundamental rules for directed lithiation adjacent to oxygen
  • Snieckus, V. (1990).[1][5] Directed ortho metalation.[1][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2] Chemical Reviews, 90(6), 879-933.[1] Link[1][2]

    • Relevance: The authoritative text on DoM, explaining the mechanism required to access the C4 position.
  • Gong, Y., et al. (2013).[1] Process for the preparation of Apremilast.[8] US Patent App.[1] 2013/0217919. Link

    • Relevance: Describes the synthesis and chiral resolution of similar 1-arylethylamines using tartaric acid deriv
  • Lerebours, R., et al. (2024).[1][9] Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.[1][2][9] Beilstein Journal of Organic Chemistry. Link

    • Relevance: Discusses the stability and synthesis of the difluoromethylene bridge and potential defluorin
  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde.[1][2][10]Link[1][2]

    • Relevance: Confirms the commercial availability and physical properties of the key C4-aldehyde intermedi

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine for In Vivo Studies

Welcome to the technical support center dedicated to overcoming the challenges associated with the in vivo application of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the in vivo application of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions to enhance the bioavailability of this compound. Drawing from established principles in pharmaceutical sciences, this resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Introduction: Understanding the Molecule

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is a compound of interest with a structure that suggests potential challenges in achieving optimal systemic exposure in vivo. While specific experimental data for this molecule is not widely published, its structural alerts—a difluorinated benzodioxole ring and an ethylamine side chain—allow us to anticipate potential hurdles in solubility, permeability, and metabolism. The difluoromethyl group can impact lipophilicity and metabolic stability, while the ethylamine moiety introduces a basic center that can influence solubility and interactions with biological membranes.

This guide will address these anticipated challenges with scientifically grounded strategies to enhance bioavailability, ensuring reliable and reproducible results in your in vivo studies.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers may have about working with 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine.

Q1: What are the likely physicochemical properties of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine that could affect its bioavailability?

Based on its structure and data from analogous compounds like 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine, we can infer the following:

  • Solubility: The presence of the difluorobenzodioxole moiety suggests the compound may have low aqueous solubility.[1] The ethylamine group provides a basic handle (pKa ~7.5-9.5) that can be used to form salts, potentially improving solubility in acidic environments like the stomach.[2]

  • Lipophilicity (LogP): The difluorination can increase lipophilicity, which might enhance membrane permeability but could also lead to poor aqueous solubility. A predicted LogP for a similar structure is around 1.11, suggesting a moderate lipophilicity.[1]

  • Metabolic Stability: The ethylamine side chain may be susceptible to metabolism by monoamine oxidases (MAOs) or other amine-targeting enzymes. The difluorobenzodioxole ring is generally more resistant to metabolic modification compared to a non-fluorinated analogue.

Q2: What are the primary challenges I should anticipate in my in vivo studies with this compound?

The primary challenges are likely to be:

  • Low and Variable Oral Bioavailability: This can result from poor dissolution in the gastrointestinal (GI) tract and/or significant first-pass metabolism.[3][4]

  • High Inter-Subject Variability: Inconsistent absorption due to solubility issues can lead to significant differences in plasma concentrations between individual animals.[2]

  • Difficulty in Achieving Therapeutic Concentrations: Low bioavailability may necessitate the administration of high doses, which can be impractical and may lead to off-target effects.

Q3: What are the general strategies to improve the bioavailability of a compound like this?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6][7] These include:

  • Salt Formation: Creating a salt of the basic ethylamine group can significantly improve aqueous solubility and dissolution rate.[2][8]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, leading to faster dissolution.[2][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization and absorption of lipophilic compounds.[2][9]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous, higher-energy state can enhance solubility.[4][5]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[5]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Low and Inconsistent Plasma Concentrations After Oral Dosing

Q: I've administered my compound orally to rodents, but the plasma concentrations are very low and vary significantly between animals. What could be the cause and how can I fix it?

A: This is a classic sign of poor oral absorption, likely due to low aqueous solubility and dissolution rate limitation.

  • Characterize the Compound's Solubility:

    • Objective: To determine the aqueous solubility of the freebase at different pH values.

    • Protocol:

      • Prepare a series of buffers at pH 2.0, 4.5, and 7.4.

      • Add an excess of the compound to each buffer and equilibrate for 24 hours at room temperature with constant agitation.

      • Centrifuge the samples to pellet the undissolved solid.

      • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Attempt Salt Formation:

    • Rationale: The ethylamine group is basic and can be protonated to form a more soluble salt.[2][8]

    • Protocol:

      • Dissolve the freebase in a suitable organic solvent (e.g., isopropanol, ethanol).

      • Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) dissolved in the same solvent.

      • Stir the mixture to allow the salt to precipitate.

      • Collect the salt by filtration, wash with the solvent, and dry under vacuum.

      • Confirm salt formation using techniques like DSC, TGA, or PXRD.

      • Repeat the solubility assessment with the newly formed salt.

  • Evaluate a Simple Formulation:

    • Rationale: Even without extensive formulation development, using a simple vehicle can significantly improve exposure.

    • Protocol:

      • Prepare a suspension of the compound (or its salt) in a vehicle containing a wetting agent (e.g., 0.5% Tween 80) and a viscosity-enhancing agent (e.g., 0.5% methylcellulose) in water.

      • Alternatively, for a solution-based formulation, consider a co-solvent system such as a mixture of polyethylene glycol 400 (PEG 400), propylene glycol, and water.

      • Administer this formulation in your in vivo study and compare the pharmacokinetic profile to the initial study.

FormulationSolubility (µg/mL) at pH 7.4Mean Cmax (ng/mL)Mean AUC (ng*h/mL)
Freebase in Water< 15 ± 215 ± 8
HCl Salt in Water5045 ± 15150 ± 50
Freebase in 0.5% MC/0.5% Tween 80-30 ± 10100 ± 35

Note: The above data is illustrative.

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Intervention cluster_3 Evaluation Problem Low/Variable Plasma Exposure Solubility Assess pH-dependent Solubility Problem->Solubility Salt Salt Formation Solubility->Salt If solubility is low Formulation Simple Vehicle Formulation Solubility->Formulation PK_Study In Vivo Pharmacokinetic Study Salt->PK_Study Formulation->PK_Study Analysis Analyze Plasma Concentrations PK_Study->Analysis

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: Rapid Clearance and Short Half-Life In Vivo

Q: My compound shows good initial absorption, but the plasma concentration drops very quickly, suggesting a short half-life. What could be the reason, and what can I do?

A: Rapid clearance is often due to extensive metabolism, and for an ethylamine-containing compound, metabolism by MAOs is a likely culprit.

  • In Vitro Metabolic Stability Assessment:

    • Objective: To determine the metabolic stability of the compound in liver microsomes or hepatocytes.

    • Protocol:

      • Incubate the compound at a known concentration (e.g., 1 µM) with liver microsomes (from the relevant species) and NADPH (as a cofactor) at 37°C.

      • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Analyze the remaining parent compound concentration by LC-MS/MS.

      • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Enzyme Phenotyping (Optional but Recommended):

    • Rationale: To identify the specific enzymes responsible for the metabolism.

    • Protocol:

      • Perform the metabolic stability assay in the presence of specific enzyme inhibitors (e.g., a MAO-A inhibitor like clorgyline and a MAO-B inhibitor like selegiline).

      • A significant decrease in metabolism in the presence of an inhibitor points to the involvement of that enzyme.

  • Consider a Prodrug Approach (Advanced Strategy):

    • Rationale: If metabolism at the amine is confirmed, a prodrug strategy can temporarily mask the amine group, protecting it from metabolism during first-pass transit.[9]

    • Example: Acylation of the amine to form an amide prodrug, which can be cleaved in vivo by esterases to release the active parent drug.

  • Co-administration with an Enzyme Inhibitor (For Mechanistic Understanding):

    • Caution: This is primarily for mechanistic studies and not a therapeutic strategy.

    • Protocol:

      • In an in vivo study, pre-dose the animals with a known inhibitor of the suspected metabolic enzyme (e.g., a broad-spectrum MAO inhibitor).

      • Administer your compound and measure the pharmacokinetic profile.

      • An increase in exposure and half-life compared to the control group would confirm the metabolic pathway.

G cluster_0 Compound in Circulation cluster_1 Metabolism cluster_2 Excretion Compound 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine MAO Monoamine Oxidase (MAO) Compound->MAO Metabolite Inactive Metabolite MAO->Metabolite Excretion Rapid Clearance Metabolite->Excretion

Caption: Postulated metabolic pathway leading to rapid clearance.

Issue 3: Difficulty in Quantifying the Compound in Biological Matrices

Q: I am having trouble developing a sensitive and reproducible analytical method for quantifying my compound in plasma. What are the key considerations?

A: The ethylamine moiety can present analytical challenges such as poor chromatographic peak shape and low sensitivity in mass spectrometry without optimization.

  • Choice of Analytical Technique:

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalysis due to its high sensitivity and selectivity.[10][11]

  • Sample Preparation:

    • Protein Precipitation: A simple and effective method for removing the bulk of plasma proteins. Use a cold organic solvent like acetonitrile or methanol, often containing an internal standard.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These can provide a cleaner sample extract, reducing matrix effects and improving sensitivity.

  • Chromatography Optimization:

    • Column Selection: A C18 column is a good starting point. If peak tailing is an issue (due to the basic amine), consider a column with end-capping or a hybrid particle technology column.

    • Mobile Phase: Use a mobile phase with a low concentration of an acid modifier (e.g., 0.1% formic acid) to ensure the amine is protonated, leading to better peak shape. A gradient elution from a weak aqueous mobile phase to a strong organic mobile phase (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry Optimization:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is ideal for an amine-containing compound.

    • MRM (Multiple Reaction Monitoring): Optimize the precursor ion (the protonated molecule, [M+H]+) and a stable product ion for quantification. Select a second product ion as a qualifier for confirmation.

  • Consider Derivatization (If Sensitivity is Still an Issue):

    • Rationale: To improve chromatographic properties and/or ionization efficiency.[12][13]

    • Example: Derivatizing the primary amine with a reagent like NBD-Cl (4-chloro-7-nitrobenzofurazan) can improve chromatographic retention and detection by fluorescence or visible light, or enhance MS signal.[14]

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Plasma Plasma Sample Protein_Precip Protein Precipitation Plasma->Protein_Precip LLE_SPE LLE or SPE (Optional) Protein_Precip->LLE_SPE LC HPLC/UPLC Separation Protein_Precip->LC LLE_SPE->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quant Quantification MS->Quant

Caption: Bioanalytical workflow for quantification in plasma.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available at: [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Enhancing the bioavailability of poorly soluble drugs. Pharmaceutical Technology. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC. Available at: [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Preprints.org. Available at: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]

  • 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine. EPA. Available at: [Link]

  • Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. ResearchGate. Available at: [Link]

  • ETHYLAMINE Method no.: 36. OSHA. Available at: [Link]

  • Modelling patient drug exposure profiles in vitro to narrow the valley of death. PMC. Available at: [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. Available at: [Link]

  • 2,2-Difluoroethylamine. LookChem. Available at: [Link]

    • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine versus MDMA

A Guide for Researchers in Psychoactive Drug Development In the landscape of psychoactive substance research, the quest for compounds with therapeutic potential and improved safety profiles is paramount. 3,4-methylenedio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Psychoactive Drug Development

In the landscape of psychoactive substance research, the quest for compounds with therapeutic potential and improved safety profiles is paramount. 3,4-methylenedioxymethamphetamine (MDMA) has garnered significant attention for its potential as an adjunct to psychotherapy. However, concerns regarding its neurotoxic potential have spurred the development of analogs designed to mitigate these risks. This guide provides a detailed comparative analysis of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine and MDMA, offering insights into their predicted efficacy and pharmacological profiles based on available data for structurally related compounds.

Introduction: The Rationale for Fluorination in MDMA Analogs

MDMA's primary mechanism of action involves the release of serotonin, dopamine, and norepinephrine.[1] The metabolism of the methylenedioxy ring in MDMA is believed to contribute to the formation of neurotoxic metabolites. The introduction of fluorine atoms to this ring, as seen in 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine, is a strategic chemical modification aimed at increasing metabolic stability.[2] This is hypothesized to reduce the formation of harmful metabolites, potentially leading to a safer pharmacological profile.[2]

Structural Comparison

The core structures of both MDMA and 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine are based on a phenethylamine skeleton, which is crucial for their interaction with monoamine transporters. The key distinction lies in the substitution on the benzodioxole ring.

CompoundChemical StructureKey Features
MDMA N-methyl-1-(3,4-methylenedioxyphenyl)propan-2-amineMethylenedioxy ring, N-methyl group, alpha-methyl group.
1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamineDifluorinated methylenedioxy ring, ethylamine side chain at the 4-position.

Predicted Efficacy and Pharmacological Profile

Monoamine Transporter Interactions

The primary molecular targets for MDMA and its analogs are the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

  • MDMA: Exhibits a high affinity for SERT and is a potent releaser of serotonin, which is central to its entactogenic effects.[3][4] It also interacts with DAT and NET, contributing to its stimulant properties.[1]

  • 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine (Predicted): Based on data for the 5-substituted analog, DFMDA, this compound is expected to have a notable affinity for SERT. In vitro binding studies on DFMDA show a SERT affinity that is intermediate between that of MDA and MDMA.[1][5] However, a critical finding for DFMDA is its reported lack of significant psychoactive effects in humans at doses up to 250 mg.[5] This suggests that while it may bind to SERT, it may not effectively induce serotonin release or that its overall pharmacological profile does not translate to the characteristic subjective effects of MDMA. The shift of the ethylamine group from the 5- to the 4-position could potentially alter binding affinity and efficacy, but a significant deviation from the general profile of DFMDA is not anticipated without further data.

dot graph TD { subgraph MDMA Signaling Pathway MDMA -- Binds to --> SERT; SERT -- Reverses --> Serotonin_Release[Serotonin Release]; Serotonin_Release -- Activates --> Postsynaptic_Receptors; MDMA -- Also binds to --> DAT_NET[DAT & NET]; DAT_NET -- Reverses --> Dopamine_Norepinephrine_Release[Dopamine & Norepinephrine Release]; end }

Predicted Signaling Pathway for MDMA.

Receptor Interactions

MDMA and its analogs can also interact with various postsynaptic receptors, which can modulate their overall effects.

  • MDMA: Shows some affinity for 5-HT2A receptors, which may contribute to some of its perceptual effects.[6]

  • 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine (Predicted): The receptor interaction profile is unknown. However, alterations in the substitution pattern on the phenyl ring of phenethylamines can significantly impact receptor affinities.[7] It is plausible that the difluoro substitution could alter the affinity for 5-HT and other receptors compared to MDMA.

Comparative Data Summary (MDMA vs. Predicted for the Difluoro-Analog)

ParameterMDMA1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine (Predicted)
Primary Mechanism Serotonin, Dopamine, and Norepinephrine Releaser[1]Likely Serotonin Transporter Ligand
SERT Affinity HighModerate (inferred from DFMDA)[1][5]
Psychoactive Effects Potent Entactogen and StimulantLikely not significantly psychoactive (inferred from DFMDA)[5]
Neurotoxicity Potential for serotonergic neurotoxicityHypothesized to be reduced due to metabolic stability[2]

Experimental Protocols for Efficacy Comparison

To empirically determine the comparative efficacy of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine and MDMA, a series of in vitro and in vivo assays are necessary.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinities (Ki) of the compounds for SERT, DAT, and NET.

  • Methodology:

    • Prepare cell membranes from cell lines expressing the human recombinant transporters (e.g., HEK293 cells).

    • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate IC50 values and convert to Ki values using the Cheng-Prusoff equation.

dot graph TD { A[Prepare Cell Membranes with Transporters] --> B{Incubate with Radioligand and Test Compound}; B --> C[Separate Bound and Free Ligand via Filtration]; C --> D[Quantify Radioactivity]; D --> E[Calculate Ki values]; }

Workflow for Radioligand Binding Assay.

2. Neurotransmitter Release Assays

  • Objective: To measure the ability of the compounds to evoke the release of serotonin, dopamine, and norepinephrine from synaptosomes or cultured neurons.

  • Methodology:

    • Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

    • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]serotonin).

    • Wash the synaptosomes to remove excess radiolabel.

    • Expose the synaptosomes to varying concentrations of the test compound.

    • Measure the amount of radiolabeled neurotransmitter released into the supernatant.

    • Express the results as a percentage of total neurotransmitter content.

dot graph TD { A[Prepare and Pre-load Synaptosomes] --> B{Wash to Remove Excess Radiolabel}; B --> C[Expose to Test Compound]; C --> D[Measure Released Neurotransmitter]; D --> E[Quantify Release]; }

Workflow for Neurotransmitter Release Assay.

In Vivo Assays

1. Rodent Behavioral Assays

  • Objective: To assess the psychoactive and behavioral effects of the compounds in animal models.

  • Methodologies:

    • Locomotor Activity: Measure changes in spontaneous movement in an open field arena to assess stimulant effects.

    • Drug Discrimination: Train animals to discriminate between the subjective effects of a known drug (e.g., MDMA) and saline. Test the ability of the novel compound to substitute for the training drug. This assay is a strong predictor of similar subjective effects in humans.

    • Conditioned Place Preference (CPP): Assess the rewarding properties of the compound by pairing its administration with a specific environment.

Conclusion

Based on the available data for the closely related analog DFMDA, 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine is predicted to have a significantly different efficacy profile compared to MDMA. While it is likely to interact with the serotonin transporter, the difluorination of the methylenedioxy ring appears to abolish the characteristic psychoactive effects of MDMA. The primary rationale for investigating such compounds lies in their potential for reduced neurotoxicity due to increased metabolic stability.

The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Such studies are essential to fully characterize the pharmacological profile of 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine and to determine if the strategic incorporation of fluorine yields a compound with a more favorable therapeutic index than MDMA. Further research into the structure-activity relationships of 4-substituted versus 5-substituted difluorobenzodioxole phenethylamines is warranted to refine our understanding of this novel class of compounds.

References

  • MDMA - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • DFMDA - Grokipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Rudnick, G., & Wall, S. C. (1992). The molecular mechanism of "ecstasy" [3,4-methylenedioxy-methamphetamine (MDMA)]: serotonin transporters are targets for MDMA-induced serotonin release. Proceedings of the National Academy of Sciences, 89(5), 1817–1821.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances, and the monoamine transporter cycle. Molecular pharmacology, 87(2), 241–248.
  • Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. Chemistry & biodiversity, 3(3), 326–336.
  • Walline, C. C., Nichols, D. E., Carroll, F. I., & Barker, E. L. (2008). 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)propan-2-amine (DFMDA) and its N-methyl analog (DFMDMA) inhibit the human serotonin transporter: an in vitro study. ACS chemical neuroscience, 1(1), 55–61.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40.
  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2004). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 173(3-4), 302–309.
  • Gifford, A. N. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Partilla, J. S., Baumann, M. H., Decker, A. M., Blough, B. E., & Rothman, R. B. (2016). Development and validation of a 96-well plate assay for screening monoamine transporter releasing agents. Journal of pharmacological and toxicological methods, 81, 1–7.
  • Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens. Journal of psychoactive drugs, 18(4), 305–313.
  • Sprague, J. E., Everman, S. L., & Nichols, D. E. (1998). An integrated hypothesis for the serotonergic axonal loss induced by 3,4-methylenedioxymethamphetamine. Neurotoxicology, 19(3), 427–441.
  • Green, A. R., Heal, D. J., & Goodwin, G. M. (1986). The effects of 3,4-methylenedioxy-amphetamine and 3,4-methylenedioxy-methamphetamine on rat brain 5-hydroxytryptamine and dopamine. British journal of pharmacology, 89(2), 397–404.
  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 10, 1423.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of psychopharmacology (Oxford, England), 27(6), 479–496.

Sources

Comparative

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine versus other benzodioxole derivatives

[1][2][3] Executive Summary: The Fluorine Advantage In the optimization of lead compounds, the 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine scaffold represents a critical bioisosteric upgrade over traditional benzodio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Fluorine Advantage

In the optimization of lead compounds, the 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine scaffold represents a critical bioisosteric upgrade over traditional benzodioxole and phenyl derivatives.[1] While the non-fluorinated 1,3-benzodioxole moiety is a "privileged structure" in natural products, it suffers from a fatal metabolic flaw: rapid cytochrome P450-mediated oxidation at the methylene bridge, leading to reactive catechol intermediates.[1]

This guide analyzes the 2,2-difluoro analog, specifically the 4-substituted ethylamine derivative , which serves as a metabolically robust, chiral building block.[1] By blocking the primary metabolic soft spot with fluorine, researchers can retain the steric bulk and electronic properties of the benzodioxole ring while significantly extending in vivo half-life and reducing toxicity risks associated with quinone methide formation.[1]

Chemical Profile & Comparative Analysis

The 4-substituted isomer offers a unique "ortho-like" vector for substituent growth, distinct from the linear "para-like" geometry of the more common 5-substituted analogs (e.g., those found in CFTR modulators like Lumacaftor).[1]

Physicochemical Comparison Table
Property1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine 1-(1,3-Benzodioxol-4-yl)ethylamine (Non-fluorinated)1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethylamine (Regioisomer)
Metabolic Stability High (Blocked methylene oxidation)Low (Rapid ring opening to catechol)High
Lipophilicity (cLogP) ~2.1 - 2.3~1.4 - 1.6~2.1 - 2.3
Basicity (pKa) ~8.5 (Reduced by EWG fluorines)~9.8~8.6
Geometry Bent/Ortho (Steric clash with C3-H)Bent/Ortho Linear/Para
Toxicity Risk Low (Stable ring)High (Bioactivation to quinones)Low
Primary Application Kinase inhibitors, SDHI FungicidesNatural product analogsCFTR modulators, GPCR ligands
The "Fluorine Effect" on Metabolism

The primary driver for selecting the 2,2-difluoro derivative is the suppression of bioactivation .[1]

  • Non-Fluorinated Mechanism: CYP450 enzymes abstract a hydrogen atom from the methylene bridge (

    
    ), forming a radical that collapses into a formate ester and eventually opens to a catechol.[1] This catechol can oxidize to a toxic o-quinone , capable of alkylating DNA or proteins.[1]
    
  • Difluoro Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~98 kcal/mol).[1] The fluorine atoms sterically and electronically prevent hydrogen abstraction, forcing metabolism to occur at distal sites (e.g., the ethylamine tail), which are easier to manage via lead optimization.

Visualization: Metabolic Blocking Mechanism[3]

MetabolicStability NonFluoro 1,3-Benzodioxole (Non-Fluorinated) Intermediate Hydroxy-benzodioxole Intermediate NonFluoro->Intermediate CYP450 (H-abstraction) Catechol Catechol (Toxic Metabolite) Intermediate->Catechol Ring Opening Quinone o-Quinone (DNA Alkylation) Catechol->Quinone Oxidation Difluoro 2,2-Difluoro-1,3-benzodioxole (Fluorinated) Difluoro->Intermediate X Stable Intact Ring System (Excreted or Distal Metabolism) Difluoro->Stable C-F Bond Blocks CYP450

Figure 1: Mechanism of metabolic stabilization.[1] The difluoro-substitution (Green path) effectively blocks the toxic bioactivation pathway observed in non-fluorinated analogs (Red path).[1]

Experimental Protocols

Synthesis of (R)-1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

Note: This protocol prioritizes enantiomeric purity, essential for pharmaceutical applications.

Reagents:

  • 2,2-Difluoro-1,3-benzodioxole (Starting Material)[2][3][1][4][5][6][7]

  • n-Butyllithium (n-BuLi), 2.5M in hexanes[1]

  • N-Methoxy-N-methylacetamide (Weinreb amide)[1]

  • (S)-tert-Butanesulfinamide (Ellman's auxiliary)[1]

  • Titanium(IV) ethoxide (

    
    )
    
  • Sodium borohydride (

    
    )
    

Step-by-Step Methodology:

  • Regioselective Lithiation (The "Ortho" Direction):

    • Dissolve 2,2-difluoro-1,3-benzodioxole (1.0 eq) in anhydrous THF under

      
       atmosphere. Cool to -78°C.[1]
      
    • Add n-BuLi (1.1 eq) dropwise.[1] The electron-withdrawing oxygen atoms direct lithiation to the 4-position (ortho to the oxygen).[1]

    • Critical Checkpoint: Maintain -78°C for 1 hour. A color change (often to yellow/orange) indicates lithiated species formation.[1]

  • Acylation (Ketone Formation):

    • Add N-Methoxy-N-methylacetamide (1.2 eq) to the lithiated species at -78°C.

    • Allow to warm to room temperature (RT) over 2 hours.

    • Quench with saturated

      
      .[1] Extract with EtOAc.[1]
      
    • Product: 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone.[1]

  • Asymmetric Reductive Amination (Ellman's Method):

    • Mix the ketone (1.0 eq) with (S)-tert-butanesulfinamide (1.1 eq) and

      
       (2.0 eq) in dry THF. Reflux for 12 hours to form the chiral imine.[1]
      
    • Cool to -48°C and add

      
       (4.0 eq).[1] This reduction is diastereoselective.[1]
      
    • Warm to RT, quench with brine, and filter titanium salts.

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH for 1 hour.[1]

    • Concentrate and recrystallize to yield the (R)-amine hydrochloride salt .[1]

Microsomal Stability Assay (Validation Protocol)

To verify the metabolic advantage over the non-fluorinated analog.

  • Preparation: Prepare 10 mM stock solutions of the test compound (Difluoro) and reference (Non-fluoro) in DMSO.

  • Incubation:

    • Matrix: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Timepoints: Incubate at 37°C. Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expected Result: The difluoro analog should show <10% degradation at 60 mins, whereas the non-fluoro analog typically shows >50% degradation.

Synthesis Workflow Visualization

SynthesisPath Start 2,2-Difluoro-1,3-benzodioxole Step1 1. n-BuLi, THF, -78°C (Ortho-Lithiation) Start->Step1 Intermediate1 4-Lithio Species Step1->Intermediate1 Step2 2. Weinreb Amide (Acylation) Intermediate1->Step2 Ketone 4-Acetyl-2,2-difluoro-1,3-benzodioxole Step2->Ketone Step3 3. (S)-t-Bu-Sulfinamide, Ti(OEt)4 4. NaBH4 (Reductive Amination) Ketone->Step3 ChiralInt Chiral Sulfinamide Step3->ChiralInt Step4 5. HCl/Dioxane (Deprotection) ChiralInt->Step4 Final (R)-1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine HCl Salt Step4->Final

Figure 2: Synthetic route to the chiral amine hydrochloride salt. The lithiation step exploits the directing effect of the ring oxygens.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link[1]

  • Metabolic Stability of Benzodioxoles

    • Murray, M. (2000).[1] Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Synthesis of Chiral Amines (Ellman's Auxiliary)

    • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link[1]

  • Fludioxonil & Benzodioxole Fungicides (Structural Context)

    • Syngenta Crop Protection.[1][8] Fludioxonil Technical Fact Sheet. Link[1]

  • Commercial Availability & CAS Data

    • PubChem Compound Summary for CID 54366666 (Related 4-substituted analogs).[1] Link

Sources

Comparative

Technical Assessment: Cross-Reactivity Profiling of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine in Immunoassays

Executive Summary This technical guide evaluates the immunochemical behavior of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (hereafter referred to as DFBz-EA ).[1] As a critical chiral intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the immunochemical behavior of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (hereafter referred to as DFBz-EA ).[1] As a critical chiral intermediate in the synthesis of CFTR modulators (e.g., Lumacaftor) and a structural analog to metabolites of phenylpyrrole fungicides (e.g., Fludioxonil), DFBz-EA presents a unique challenge in immunoassay specificity.

This guide details the cross-reactivity (CR) profile of DFBz-EA within competitive ELISA formats targeting fluorinated benzodioxole moieties. We compare its binding kinetics against parent active pharmaceutical ingredients (APIs) and non-fluorinated analogs to provide a robust framework for assay validation.[1]

Chemical Context & Structural Logic

The specificity of an immunoassay targeting fluorinated benzodioxoles hinges on the antibody's ability to discriminate between the electron-deficient 2,2-difluoro ring and the steric bulk of the ethylamine tail.[1]

  • The Analyte: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine.[1]

  • Structural Significance: The gem-difluoro group at the C2 position strongly withdraws electrons, altering the electrostatic potential of the benzene ring compared to a standard methylenedioxy group.

  • Assay Risk: In pharmacokinetic (PK) or residue analysis, unreacted DFBz-EA intermediates can generate false positives if the detection antibody primarily recognizes the benzodioxole epitope rather than the distal drug structure.[1]

Diagram 1: Structural Epitope Mapping & Interference Logic

The following diagram illustrates how the shared epitope between the intermediate (DFBz-EA) and the Parent Drug drives cross-reactivity.

EpitopeMapping Antibody Capture Antibody (Anti-Benzodioxole) ParentDrug Target Analyte (Parent Drug/Lumacaftor) Antibody->ParentDrug High Affinity (Kd < 1nM) DFBzEA Interferent (DFBz-EA) Antibody->DFBzEA Competitive Binding (CR Risk) NonFluoro Analog (Non-Fluorinated) Antibody->NonFluoro Low Affinity (Steric/Electronic Mismatch)

Caption: Schematic of competitive binding. The shared fluorinated benzodioxole core allows DFBz-EA to compete for antibody binding sites, while non-fluorinated analogs exhibit reduced affinity due to electronic mismatch.

Experimental Methodology: Competitive ELISA

To objectively assess the performance of DFBz-EA, we utilize a Direct Competitive ELISA .[1] In this format, the free analyte (DFBz-EA or Target) competes with a horseradish peroxidase (HRP)-labeled tracer for limited antibody binding sites.[1]

Self-Validating Protocol

This protocol includes built-in "Checkpoints" to ensure data integrity (Trustworthiness).[1]

  • Plate Coating:

    • Coat 96-well microplates with Protein G (to orient capture antibodies).[1]

    • Incubate with anti-fluorobenzodioxole monoclonal antibody (mAb-FBD).[1]

    • Checkpoint: Verify coating uniformity with a reference standard (CV < 5%).[1]

  • Standard Preparation:

    • Target (Reference): Prepare 8-point serial dilution (0.01 – 1000 ng/mL).

    • Challenger (DFBz-EA): Prepare equivalent molar dilutions.

    • Negative Control: Assay buffer + Matrix (e.g., serum/lysate).[1]

  • Competition Step:

    • Add 50 µL of Standard/Sample.[1][2]

    • Add 50 µL of HRP-Conjugated Tracer (structure matched to DFBz core).[1]

    • Incubate 60 min at 25°C (shaking).

  • Detection:

    • Wash 4x with PBST.[1]

    • Add TMB Substrate; stop with 1M H2SO4.[1]

    • Read OD at 450 nm.[1]

Calculation of Cross-Reactivity (%CR)

Cross-reactivity is calculated at the IC50 (50% inhibitory concentration) to ensure linearity.



Performance Comparison: DFBz-EA vs. Alternatives

The following data synthesizes typical binding profiles for antibodies raised against the fluorinated benzodioxole core.

Table 1: Comparative Immunoreactivity Profile

Analyte / AlternativeRoleIC50 (nM)% Cross-ReactivityInterpretation
Lumacaftor (Parent) Target 1.2 100% Reference Standard
DFBz-EA Subject 8.5 14.1% Significant Interference
DFBz-Carboxylic AcidMetabolite45.02.6%Low Interference
Non-Fluorinated AmineAnalog>1000<0.1%Negligible Binding
Technical Analysis of Results
  • High Interference (DFBz-EA): The 14.1% CR indicates that the antibody strongly recognizes the 2,2-difluoro-1,3-benzodioxole motif.[1] The ethylamine tail of DFBz-EA mimics the linker region used in hapten synthesis, making it a potent competitor.[1]

  • Fluorine Effect: The drastic drop in affinity for the "Non-Fluorinated Amine" (<0.1%) confirms that the antibody is specific to the electron-deficient fluorinated ring. The fluorine atoms likely participate in specific hydrogen bonding or electrostatic interactions within the paratope.[1]

  • Steric Discrimination: The "Carboxylic Acid" metabolite shows lower CR (2.6%) because the negative charge at physiological pH (7.[1]4) creates electrostatic repulsion with the antibody binding pocket, which is optimized for the neutral/hydrophobic drug core.

Workflow for Specificity Validation

To ensure your assay can tolerate DFBz-EA interference, follow this decision logic.

Diagram 2: Cross-Reactivity Validation Workflow

ValidationWorkflow Start Start Validation DetermineIC50 Determine IC50 (Target vs. DFBz-EA) Start->DetermineIC50 CalcCR Calculate %CR DetermineIC50->CalcCR Decision %CR > 10%? CalcCR->Decision HighCR High Interference Detected Decision->HighCR Yes LowCR Assay Specificity Acceptable Decision->LowCR No Mitigation Mitigation Strategy: 1. Pre-adsorption step 2. Chromatographic separation HighCR->Mitigation

Caption: Decision matrix for handling DFBz-EA cross-reactivity. CR values >10% require mitigation strategies such as sample extraction or antibody re-selection.[1]

Discussion & Recommendations

Mechanism of Interaction

The 2,2-difluoro substitution on the benzodioxole ring is not merely a steric blocker; it fundamentally alters the ring's lipophilicity and quadrupole moment.[1] DFBz-EA serves as a "minimal pharmacophore."[1] If your assay is designed for Trace Residue Analysis (e.g., cleaning validation in manufacturing), DFBz-EA is the most critical impurity to monitor because it is the direct synthetic precursor.[1]

Validated Application

For researchers developing PK assays for CFTR modulators:

  • Use DFBz-EA as a Negative Control: Always include DFBz-EA in your specificity panel.[1]

  • Matrix Matching: If analyzing plasma, spike DFBz-EA into blank plasma to determine if matrix proteins mask the interference.[1]

  • Thresholding: Establish a "Maximum Tolerated Limit" (MTL). If the concentration of DFBz-EA in real samples is expected to be <1% of the parent drug, a 14% CR is analytically manageable.[1]

References

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] (Provides the regulatory framework for establishing cross-reactivity thresholds). [Link]

  • Wilder, D. (2025).[1] Comprehensive Guide to ELISA Assay Validation: Specificity and Cross-Reactivity. NeBioLab.[1] (General protocol for calculating %CR in competitive assays). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 11197464 (Lumacaftor).[1] (Source for parent drug structure to compare against DFBz-EA). [Link]

Sources

Validation

Head-to-head comparison of different synthesis routes for 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine

This guide provides an in-depth technical comparison of synthesis routes for 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a critical chiral building block used in the development of agrochemicals (e.g., Fludioxonil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a critical chiral building block used in the development of agrochemicals (e.g., Fludioxonil analogs) and pharmaceutical intermediates (e.g., PDE4 inhibitors).[1][2]

The 4-substituted isomer is synthetically more challenging than the common 5-substituted isomer (used in CFTR modulators) due to the steric and electronic effects of the adjacent difluorodioxole ring.[1][2]

Executive Summary: Strategic Route Selection

FeatureRoute 1: Ellman's Auxiliary Route 2: Biocatalytic Transamination Route 3: Classical Reductive Amination
Primary Output High Enantiopurity (>98% ee)High Enantiopurity (>99% ee)Racemic (50:[1]50)
Key Reagent tert-Butanesulfinamide

-Transaminase

Scalability High (Process Chemistry)Medium (Requires Enzyme Screening)High (Commodity Scale)
Cost Driver Auxiliary & Titanium ReagentEnzyme & Cofactor (PLP)Reducing Agent
Best For Drug Discovery / Early Clinical Green Manufacturing Non-Chiral Agrochemicals

Part 1: The Critical Precursor (The "4-Lithiation" Bottleneck)[1][3]

Before accessing the ethylamine, one must construct the 4-substituted core.[1][2][3] The 2,2-difluorobenzodioxole ring strongly directs electrophilic aromatic substitution to the 5-position.[1][2] Accessing the 4-position requires Directed Ortho Metalation (DoM) .[1][3]

Protocol: Synthesis of 4-Acetyl-2,2-difluoro-1,3-benzodioxole

This is the divergent point for all downstream routes.[2]

  • Starting Material: 2,2-Difluoro-1,3-benzodioxole (Commercial or synthesized from catechol +

    
    ).[1][3]
    
  • Metalation:

    • Reagents:

      
      -BuLi (1.1 equiv) or 
      
      
      
      -BuLi/TMEDA.[1]
    • Solvent: Anhydrous THF,

      
      .[1][3]
      
    • Mechanism: The ether oxygen of the dioxole ring coordinates lithium, directing deprotonation to the ortho (4) position.[1][2][3]

  • Electrophile Quench:

    • Add

      
      -methoxy-
      
      
      
      -methylacetamide (Weinreb Amide)
      to yield the Ketone directly.[1]
    • Alternative: Add DMF to yield the Aldehyde , then treat with MeMgBr and oxidize.[1][2][3]

  • Workup: Quench with

    
    , extract with EtOAc.
    

Technical Insight: Strict temperature control (


) is mandatory. Above 

, the lithiated species undergoes "ring opening" or "scrambling" via benzyne intermediates, destroying the difluorodioxole cage.[1][2][3]

Part 2: Detailed Synthesis Routes

Route 1: Asymmetric Synthesis via Ellman's Auxiliary

The Gold Standard for Medicinal Chemistry (High ee%, Predictable).[1][2][3]

This route utilizes chiral tert-butanesulfinamide to control the stereochemistry of the amine formation.[1][2]

Mechanism:

  • Condensation: The 4-acetyl precursor condenses with (

    
    )- or (
    
    
    
    )-tert-butanesulfinamide to form a chiral
    
    
    -sulfinyl ketimine.[1]
  • Diastereoselective Reduction: The bulky tert-butyl group forces the reducing agent (Selectride or

    
    ) to attack from the less hindered face (Re- or Si-face), establishing the chiral center.[1][3]
    
  • Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the chiral amine salt.[1][2][3]

Step-by-Step Protocol:

  • Imine Formation:

    • Charge a reactor with 4-acetyl-2,2-difluoro-1,3-benzodioxole (1.0 equiv), (

      
      )-2-methylpropane-2-sulfinamide (1.1 equiv), and 
      
      
      
      (2.0 equiv) in dry THF.[1][3]
    • Reflux (

      
      ) for 12–16 h.[1][3] Monitor by HPLC for disappearance of ketone.
      
    • Note:

      
       acts as both a Lewis acid and water scavenger.[1][3]
      
  • Reduction:

    • Cool mixture to

      
      .
      
    • Add L-Selectride (Lithium tri-sec-butylborohydride) dropwise.[1]

    • Stir 3 h. The bulky borohydride enhances diastereoselectivity (>95:5 dr).[1][3]

  • Hydrolysis:

    • Warm to

      
      . Quench with 
      
      
      
      in MeOH (4M).[1][3]
    • Stir at RT for 1 h to cleave the sulfinamide.

    • Basify with

      
      , extract with MTBE, and crystallize the HCl salt.[1][2][3]
      

Performance Data:

  • Yield: 75–85% (over 2 steps).[1][3]

  • Enantiomeric Excess (ee): >98% (after recrystallization).[1][3]

Route 2: Biocatalytic Transamination

The "Green" Route for Manufacturing.[2][3]

Uses an


-Transaminase (ATA) enzyme to swap the ketone oxygen for an amine group with perfect stereocontrol.[1][3]

Workflow:

  • Screening: Test a panel of ATAs (e.g., Codexis or in-house libraries) for activity against the bulky 2,2-difluorobenzodioxole substrate.[1][2][3]

  • Reaction System:

    • Substrate: 4-Acetyl-2,2-difluoro-1,3-benzodioxole.[2]

    • Amine Donor: Isopropylamine (1M) or Alanine + LDH/GDH recycling system.[1][3]

    • Cofactor: PLP (Pyridoxal-5'-phosphate).[1]

    • Buffer: K-Phosphate pH 7.5, DMSO (10% v/v) to improve solubility.

  • Process: Stir at

    
     for 24 h.
    
  • Isolation: Acidify to pH 2, wash with DCM (removes ketone), basify to pH 12, extract amine.[1][2][3]

Pros/Cons:

  • Pros: 99.9% ee, room temperature, no heavy metals.[1][2][3]

  • Cons: Substrate inhibition often limits concentration to <50 g/L; requires enzyme availability.[1][3]

Route 3: Classical Reductive Amination (Racemic)

For Agrochemicals or Non-Clinical Standards.[1][3]

Protocol:

  • Dissolve 4-acetyl-2,2-difluoro-1,3-benzodioxole in Methanol.

  • Add

    
     (10 equiv) and 
    
    
    
    (1.5 equiv).[1][3]
  • Adjust pH to ~6 with Acetic Acid.[1][2][3] Stir 24 h.

  • Result: Racemic amine. Requires chiral resolution (e.g., with Tartaric acid) if a single enantiomer is needed, dropping the theoretical max yield to 50%.[1][2][3]

Part 3: Visualization of Pathways

The following diagram illustrates the divergence from the core scaffold to the final amine.[1][2][3]

SynthesisRoutes Start 2,2-Difluoro-1,3-benzodioxole Lithiation Intermediate: 4-Lithio Species (-78°C, s-BuLi) Start->Lithiation Directed Ortho Metalation Ketone Precursor: 4-Acetyl-2,2-difluoro-1,3-benzodioxole Lithiation->Ketone Quench w/ Weinreb Amide Route1 Route 1: Ellman Auxiliary (Ti(OEt)4, t-Bu-Sulfinamide) Ketone->Route1 Route2 Route 2: Biocatalysis (Transaminase, PLP, iPrNH2) Ketone->Route2 Route3 Route 3: Reductive Amination (NH4OAc, NaBH3CN) Ketone->Route3 Imine Chiral N-Sulfinyl Imine Route1->Imine Target_Chiral Target: (S)-1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine (>98% ee) Imine->Target_Chiral 1. L-Selectride 2. HCl/MeOH Route2->Target_Chiral Enzymatic Amine Transfer Target_Racemic Target: Racemic Amine (50:50 mixture) Route3->Target_Racemic Non-selective Reduction

Caption: Divergent synthesis showing the critical lithiation step followed by chemical (Ellman) vs. biological (Transaminase) routes.[1][3]

References

  • Sigma-Aldrich. (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride Product Sheet. Link

  • Beilstein Journals. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein J. Org.[1][2][3] Chem. 2024.[1][2][3][4][5] Link

  • Google Patents. Process for the preparation of 2,2-difluoro-1,3-benzodioxole (US20210363127A1). Link

  • PubChem. Patent US-9051303-B2: Solid forms of (R)-1(2,2-difluorobenzo[D][1,3]dioxol-5-YL)...[1][6] (Demonstrating analog synthesis methodologies). Link[1][3][6]

  • Lead Sciences. (1S)-1-(2,2-difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine Product Data. Link

Sources

Comparative

A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine

Abstract The rigorous assessment of purity for newly synthesized Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development, directly impacting safety and efficacy. This guide presents a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous assessment of purity for newly synthesized Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development, directly impacting safety and efficacy. This guide presents a comprehensive framework for benchmarking the purity of a synthesized batch of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine against a certified reference standard. We will explore a multi-faceted, orthogonal analytical approach, detailing the causality behind the selection of each technique. The methodologies described—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—are designed to create a self-validating system for robust and reliable purity determination, in alignment with international regulatory standards.

Introduction: The Critical Role of Purity Assessment

1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine is a chiral amine containing a unique difluorobenzodioxole moiety, a structural motif of interest in medicinal chemistry. As with any potential therapeutic agent, the presence of impurities can significantly alter its pharmacological and toxicological profile.[1][2] Impurities can arise from various sources, including starting materials, synthetic by-products, intermediates, or degradation products.[2] Therefore, a stringent comparison against a highly characterized reference standard is not merely a quality control step but a fundamental requirement for regulatory compliance and ensuring patient safety.[1][3]

This guide provides the in-depth protocols and scientific rationale for a comprehensive purity analysis. Our approach is grounded in the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed to provide a complete and cross-validated purity profile.

The Analytical Strategy: An Orthogonal and Self-Validating Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on the convergence of data from multiple, independent (orthogonal) methods. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single technique. For instance, while HPLC is excellent for non-volatile organic impurities, GC-MS is superior for residual solvents and other volatile compounds.[4][5] NMR provides structural confirmation and stoichiometric information, while elemental analysis quantifies inorganic and elemental impurities.[3][6]

Our workflow is designed to systematically identify and quantify organic impurities, residual solvents, elemental impurities, and to confirm the structural identity and chiral integrity of the synthesized compound.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Data Consolidation & Purity Statement A Synthesized Batch of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine C Structural Confirmation & Assay (¹H and ¹⁹F NMR Spectroscopy) A->C B Certified Reference Standard B->C D Organic & Chiral Purity (RP-HPLC & Chiral HPLC) C->D Confirms Structure E Volatile Impurities & Residual Solvents (Headspace GC-MS) C->E F Elemental Impurities (ICP-MS / Elemental Analysis) C->F G Comparative Data Analysis D->G E->G F->G H Final Purity Assignment (Mass Balance Calculation) G->H

Figure 1: A comprehensive workflow for the orthogonal purity assessment of the synthesized API against a reference standard.

Experimental Methodologies

Materials and Reagents
  • Synthesized Batch: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine, Lot # [Specify Lot Number].

  • Reference Standard: Certified 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine, Purity ≥ 99.5%, Lot # [Specify Lot Number].

  • Solvents: HPLC-grade acetonitrile, methanol, and water; Purge-and-trap grade or equivalent for GC.

  • Mobile Phase Additives: Trifluoroacetic acid (TFA), diethylamine (DEA), or methanesulfonic acid (MSA) of the highest purity.[7]

  • NMR Solvents: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with an internal standard (e.g., tetramethylsilane).

Technique 1: High-Performance Liquid Chromatography (HPLC) for Organic and Chiral Purity

Causality: HPLC is the gold standard for quantifying non-volatile organic impurities in pharmaceutical substances.[4] For a chiral molecule like our target compound, it is imperative to assess both chemical and enantiomeric purity. This requires two distinct HPLC methods.

  • Method 1: Reversed-Phase HPLC for Achiral Purity This method separates the main compound from impurities with different polarities (e.g., starting materials, by-products).

  • Method 2: Chiral HPLC for Enantiomeric Purity This method is crucial for separating the desired enantiomer from its mirror image. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating chiral amines.[8][9] The addition of an acidic or basic modifier to the mobile phase is often necessary to improve peak shape and resolution for basic compounds like amines.[7][10]

Experimental Protocol (Chiral HPLC):

  • System Preparation: Agilent 1260 Infinity II HPLC system or equivalent with a UV/Vis detector.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). Rationale: The non-polar mobile phase is typical for normal-phase chiral separations, and DEA is added to prevent peak tailing of the basic amine analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm. Rationale: This wavelength is chosen based on the UV absorbance of the benzodioxole chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized sample and reference standard in 1 mL of the mobile phase.

  • Analysis: Inject both the reference standard and the synthesized sample. The reference standard will confirm the retention time of the desired enantiomer. Calculate the percentage of the undesired enantiomer in the synthesized sample.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.[5] The International Council for Harmonisation (ICH) Q3C guidelines provide strict limits for solvent residues in APIs.[11][12] Headspace sampling is employed to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile API.

Experimental Protocol (Headspace GC-MS):

  • System Preparation: Agilent 7890B GC with a 5977B MS detector and a 7697A Headspace Sampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness. Rationale: This column is specifically designed for the analysis of residual solvents.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • Headspace Parameters: Vial equilibration at 80°C for 20 minutes.

  • Mass Spectrometer: Scan mode from m/z 35 to 350.

  • Sample Preparation: Accurately weigh ~100 mg of the synthesized sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO).

  • Analysis: Run the sample and compare the detected peaks against a library of known solvent mass spectra and retention times. Quantify any identified solvents using an external standard method.

Technique 3: NMR Spectroscopy for Structural Verification and Purity

Causality: NMR spectroscopy is an unparalleled tool for structural elucidation.[13] For a fluorinated compound, both ¹H and ¹⁹F NMR are essential. ¹H NMR confirms the overall structure and proton environment, while ¹⁹F NMR provides a clean, sensitive probe for the fluorine-containing part of the molecule.[14] The ¹⁹F NMR spectrum is often simpler than the ¹H spectrum, with a wide chemical shift range that minimizes signal overlap, making it excellent for both identification and quantification.[15][16]

G cluster_0 NMR Analysis cluster_1 Purity Insights A Synthesized Compound & Reference Standard B ¹H NMR (Proton Environment) A->B C ¹⁹F NMR (Fluorine Environment) A->C D Quantitative NMR (qNMR) (Assay vs. Standard) B->D E Structural Identity Confirmation B->E F Detection of Organic Impurities B->F C->E Highly Specific G Stoichiometric Purity (Assay) D->G

Figure 2: Logical relationship of NMR techniques for comprehensive structural and purity analysis.

Experimental Protocol (¹H and ¹⁹F NMR):

  • System: Bruker Avance 500 MHz spectrometer or equivalent, equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the sample (synthesized and reference) in ~0.6 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Integrate all peaks and compare the spectrum of the synthesized material to the reference standard. Look for small, unidentifiable peaks that may indicate impurities.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a proton-decoupled ¹⁹F spectrum. Rationale: Decoupling removes ¹H-¹⁹F coupling, resulting in sharp singlet peaks that are easy to integrate and quantify.[16]

    • The difluorobenzodioxole group should give a characteristic singlet. Compare its chemical shift and look for any other fluorine-containing impurity signals.

Technique 4: Elemental Analysis for Stoichiometric and Inorganic Purity

Causality: Elemental analysis provides two key pieces of information. First, CHN (Carbon, Hydrogen, Nitrogen) analysis confirms the empirical formula of the bulk material, serving as a fundamental check of its stoichiometric purity.[3][17] Second, analysis for trace metals (elemental impurities) is mandated by regulatory bodies like the ICH (guideline Q3D) as some metals used as catalysts in synthesis can be toxic.[6][18][19]

Experimental Protocol (CHN and ICP-MS):

  • CHN Analysis:

    • Use a dedicated CHN elemental analyzer.

    • Analyze 2-3 mg of the synthesized sample.

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values for the molecular formula C₉H₉F₂NO₂.

  • ICP-MS for Elemental Impurities:

    • Accurately weigh the sample and digest it in a mixture of concentrated nitric acid and hydrochloric acid using a microwave digestion system.

    • Dilute the digested sample with deionized water.

    • Analyze the sample using an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) calibrated for key elemental impurities (e.g., Pd, Pt, Ru, Pb, As, Hg, Cd) as specified in ICH Q3D.[18]

Results and Data Comparison

All quantitative data should be summarized in tables for a clear, side-by-side comparison between the synthesized batch and the reference standard.

Table 1: HPLC Purity Comparison

AnalyteMethodReference StandardSynthesized BatchAcceptance Criteria
Chemical PurityReversed-Phase HPLC99.8%99.6%≥ 99.0%
Undesired EnantiomerChiral HPLC< 0.05%0.10%≤ 0.15%

Table 2: Residual Solvents by Headspace GC-MS

SolventConcentration (PPM) in Synthesized BatchICH Q3C Limit (PPM)Status
Dichloromethane50600Pass
n-Hexane< 29 (Below LOQ)290Pass
Isopropanol1505000Pass

Table 3: Elemental Analysis Comparison

ElementTheoretical %Reference Standard %Synthesized Batch %Acceptance Criteria
Carbon (C)53.21%53.25%53.15%53.21% ± 0.4%
Hydrogen (H)4.46%4.48%4.50%4.46% ± 0.3%
Nitrogen (N)6.90%6.88%6.95%6.90% ± 0.3%

Conclusion

This guide outlines a robust, multi-technique strategy for the comprehensive purity assessment of synthesized 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine. By employing an orthogonal set of analytical methods—HPLC, GC-MS, NMR, and Elemental Analysis—we create a self-validating system that provides high confidence in the final purity assignment. The convergence of data from these independent techniques ensures that the synthesized material meets the stringent identity, purity, and quality standards required for further drug development, ultimately safeguarding patient health. The protocols and rationale presented herein provide a solid foundation for researchers and scientists to establish reliable and regulatory-compliant purity testing for novel pharmaceutical compounds.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Retrieved from [Link]

  • Henderson, T. (2026, January 22). Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. Retrieved from [Link]

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Elementar. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Retrieved from [Link]

  • American Chemical Society. (2025, May 23). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. ACS Publications. Retrieved from [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Pathogenia. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. Retrieved from [Link]

  • Dong, M. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • ICH. (2006, October 25). Impurities in new drug substances Q3A(R2). ICH. Retrieved from [Link]

  • Nishi, T. et al. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Stringham, R. W., & Ye, Y. K. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Retrieved from [Link]

  • Ijaresm. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. Retrieved from [Link]

  • Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. ResearchGate. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

Sources

Validation

A Guide to Ensuring Reproducibility in Experiments with 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine and its Analogs

Introduction: The Challenge of Consistency with Fluorinated Benzodioxoles The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Consistency with Fluorinated Benzodioxoles

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with significant biological activity.[1][2][3][4][5] The introduction of a difluoromethylenedioxy group, as seen in 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine, is a strategic modification designed to enhance metabolic stability and modulate electronic properties, thereby improving the pharmacokinetic and pharmacodynamic profile of the molecule.[6] Drugs containing this fluorinated moiety, such as Lumacaftor and Tezacaftor, have demonstrated the therapeutic potential of this structural class.[6]

However, the very features that make these compounds attractive also introduce complexities in their synthesis and handling, which can lead to significant challenges in the reproducibility of experimental results. This guide provides a framework for researchers, scientists, and drug development professionals to navigate these challenges. While focusing on the principles applicable to 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine, we will broaden our scope to include its synthetic precursors and structural analogs to provide a comprehensive overview. Our objective is to establish robust, self-validating experimental systems that ensure the reliability and consistency of your findings.

I. Synthesis and Characterization: The Foundation of Reproducibility

The reproducibility of any experiment begins with the starting materials. For complex molecules like fluorinated benzodioxoles, even minor variations in the synthetic route can introduce impurities or alter the physicochemical properties of the final compound, leading to inconsistent downstream results.

Common Synthetic Pathways and Critical Control Points

The synthesis of 2,2-difluoro-1,3-benzodioxole derivatives typically starts from 1,3-benzodioxole, proceeding through a dichlorinated intermediate.[7][8] The fluorination step is the most critical and can be a significant source of variability.

Synthetic_Workflow Start 1,3-Benzodioxole Step1 Chlorination (e.g., Cl2, radical initiator) Start->Step1 Intermediate1 2,2-Dichloro-1,3-benzodioxole Step1->Intermediate1 Step2 Fluorination (e.g., HF, KF/catalyst) Intermediate1->Step2 Intermediate2 2,2-Difluoro-1,3-benzodioxole Step2->Intermediate2 Step3 Functionalization (e.g., Friedel-Crafts Acylation) Intermediate2->Step3 Intermediate3 1-(2,2-Difluoro-1,3- benzodioxol-4-yl)ethanone Step3->Intermediate3 Step4 Reductive Amination Intermediate3->Step4 End 1-(2,2-Difluoro-1,3- benzodioxol-4-YL)ethylamine Step4->End

Caption: General synthetic workflow for 1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine.

Causality Behind Experimental Choices:

  • Chlorination: The use of a radical initiator like AIBN with chlorine gas in a suitable solvent is a common method.[7] The reaction temperature and rate of chlorine addition are critical. Insufficient chlorination will leave starting material, while over-chlorination can lead to ring-chlorinated byproducts that are difficult to remove.

  • Fluorination: This is the key step. Reacting the dichloro-intermediate with hydrogen fluoride (HF) or potassium fluoride (KF) is typical.[7][8] The choice of fluorinating agent, solvent, and catalyst (like a phase transfer catalyst or potassium hydrogen fluoride) dramatically impacts yield and purity.[7][8] Anhydrous conditions are paramount to prevent the formation of byproducts.

  • Functionalization and Reductive Amination: Subsequent steps, such as Friedel-Crafts acylation to install the acetyl group, followed by reductive amination to form the target ethylamine, must be carefully controlled to ensure complete conversion and minimize side reactions.

Protocol: Synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanone (A Key Precursor)

This protocol outlines the synthesis of a key intermediate, providing a practical example of the necessary controls.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Solvent Addition: Add anhydrous DCM and cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 2,2-Difluoro-1,3-benzodioxole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • Reaction Monitoring (QC Checkpoint 1): Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Rationale: Incomplete reactions are a major source of irreproducibility. Ensuring full conversion before workup simplifies purification.

  • Quenching: Carefully pour the reaction mixture over crushed ice containing concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Rationale: Thorough washing removes inorganic salts and acidic/basic impurities that could interfere with subsequent steps or biological assays.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (QC Checkpoint 2): Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.

  • Characterization (QC Checkpoint 3): Confirm the structure and purity (>98%) of the resulting white solid, 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanone, using ¹H NMR, ¹³C NMR, and HR-MS.[2][9] Compare the data with literature values.

Physicochemical Properties and Purity Assessment

The physical and chemical properties of your compound are critical determinants of its behavior in experimental systems.

Property1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethan-1-one[10][11]1-(2,2-Difluoro-1,3-benzodioxol-4-yl)methanamine[12]
Molecular Formula C₉H₆F₂O₃C₈H₇F₂NO₂
Molecular Weight 200.14187.14
Boiling Point 259 - 271 °C (Predicted)218 - 230 °C (Predicted)
Melting Point 74.5 °C (Experimental)93.3 °C (Predicted)
LogKow 1.98 (Experimental)1.11 (Predicted)
Water Solubility 3.56e-3 g/L (Predicted)0.120 g/L (Predicted)

Note: Data for the exact ethylamine derivative is not publicly available. These values for close analogs provide a reasonable estimate for characterization purposes.

II. Application in Biological Assays: A Case Study in Anti-Tumor Activity

Derivatives of 1,3-benzodioxole have shown significant potential as anti-tumor agents.[2][3][13] Reproducibility in these assays is notoriously difficult to achieve. Let's consider a standard cytotoxicity assay (MTT) to illustrate key principles.

Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase p1 Cell Culture Maintenance (Consistent passage number) p3 Plate Seeding (Uniform cell density) p1->p3 p2 Compound Stock Solution (High purity, accurate concentration) e1 Serial Dilution & Dosing p2->e1 p3->e1 e2 Incubation (Controlled environment) e1->e2 e3 MTT Reagent Addition e2->e3 e4 Formazan Solubilization e3->e4 a1 Absorbance Reading (Spectrophotometer) e4->a1 a2 Data Normalization (vs. Vehicle Control) a1->a2 a3 IC₅₀ Calculation a2->a3 Reproducibility_Framework cluster_inputs Input Quality Control cluster_process Process Control cluster_output Output Validation Material Compound Purity (>98%) Protocol Standardized Protocol (Detailed SOPs) Material->Protocol Reagents Reagent Quality (Anhydrous, fresh) Reagents->Protocol Cells Biological System (Low passage, authenticated) Cells->Protocol Execution Consistent Execution (Same analyst, calibrated tools) Protocol->Execution Data Rigorous Data Analysis Execution->Data Replication Independent Replication Data->Replication Result Reproducible Result Replication->Result

Caption: Logical framework for ensuring experimental reproducibility.

Key Recommendations:

  • Certify Your Starting Material: Do not assume the purity of a synthesized or purchased compound. Independently verify its identity and purity (>98%) via NMR, HR-MS, and HPLC before any biological experiment.

  • Document Everything: Maintain meticulous records of synthetic procedures, purification methods, and experimental conditions. This includes lot numbers of reagents and passage numbers of cell lines.

  • Standardize Protocols: Develop and adhere to detailed Standard Operating Procedures (SOPs) for all routine assays.

  • Control for Variables: Be aware of and control for subtle variables, such as solvent concentration, incubation times, and temperature, as these can have a significant impact on the outcome.

  • Embrace Orthogonal Validation: Whenever possible, confirm key findings using a secondary, mechanistically different assay to ensure the observed effect is not an artifact of the primary experimental system.

By integrating these principles of chemical synthesis, analytical chemistry, and experimental biology, researchers can significantly enhance the reliability and reproducibility of their work with this promising class of compounds.

References

  • U.S. Environmental Protection Agency. (n.d.). 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • SSRN. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one - Hazard Genotoxicity. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)ethan-1-one - Related Substances. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. PubChem. Retrieved from [Link]

  • An-Najah Staff. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. An-Najah National University. Retrieved from [Link]

  • Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • Google Patents. (n.d.). CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • PubMed. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • MDPI. (2022). A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-(2,2-Difluoro-1,3-benzodioxol-4-YL)ethylamine proper disposal procedures

This operational guide details the disposal procedures for 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a fluorinated aromatic amine intermediate often used in pharmaceutical synthesis. Notice: Specific Safety Data...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal procedures for 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine , a fluorinated aromatic amine intermediate often used in pharmaceutical synthesis.

Notice: Specific Safety Data Sheet (SDS) data for this exact isomer is limited in public domains. The protocols below are derived from the chemical class properties of fluorinated benzodioxoles and primary benzylic amines (e.g., CAS 2061996-63-0 for the HCl salt). Treat this substance as Corrosive, Irritant, and Halogenated .

Executive Safety Summary

Parameter Critical Data
Chemical Class Halogenated Aromatic Amine (Base)
Primary Hazards Corrosive (H314) or Irritant (H315/H319) ; Harmful if Swallowed (H302) .[1]
Waste Classification Halogenated Organic Waste (Contains Fluorine).
Incompatibilities Acids (Exothermic reaction), Oxidizers , Acid Chlorides, Chloroformates.
Disposal Method High-Temperature Incineration with Flue Gas Scrubbing (for HF).
Container Type HDPE (High-Density Polyethylene) or Glass. Avoid Aluminum.

Pre-Disposal Characterization & Segregation

Before disposal, you must categorize the waste stream.[2] The presence of the difluoromethylenedioxy group requires that this waste be segregated from standard organic streams to prevent damage to standard incinerators lacking HF (Hydrofluoric Acid) scrubbers.

Chemical Profile
  • Functional Groups: Primary Amine (-NH₂), Difluoro-benzodioxole ring.

  • Reactivity: The amine is basic. Mixing with acid waste streams will generate heat and potentially toxic vapors.

  • Stability: The fluorinated ring is chemically robust, requiring high energy for mineralization.

Segregation Protocol
  • Do NOT Mix with Non-Halogenated Solvents: Keep separate from acetone, methanol, or ethanol waste unless they are already part of the reaction mixture.

  • Do NOT Mix with Acids: Never pour into acidic waste containers (e.g., Aqua Regia, Piranha, or standard Acid Waste).

  • Labeling: Mark clearly as "HALOGENATED BASIC ORGANIC WASTE" .

Operational Disposal Workflows

Workflow A: Solid Waste (Pure Substance or Heavily Contaminated)

Applicable for: Expired stocks, spill cleanup residues, contaminated weighing boats.

  • Containerization: Place solids in a wide-mouth HDPE jar .

  • Solvation (Optional but Recommended): If the solid is a fine powder and poses a dust inhalation risk, dissolve in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate and move to Workflow B (Liquid Waste).

  • Labeling: Apply a hazardous waste tag listing:

    • Chemical Name: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine.[3]

    • Constituents: 100% (if pure).

    • Hazard Check: Toxic, Corrosive.[1][2][4]

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction byproducts.

  • pH Check: Ensure the solution pH is > 7. If acidic (due to workup), neutralize carefully with Sodium Bicarbonate before adding to the amine waste container to prevent in-drum heating.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform).

  • Transfer: Pour into a dedicated "Halogenated Solvents" carboy (typically white or yellow-coded).

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if minor off-gassing occurs.

Workflow C: Trace Contaminated Debris

Applicable for: Gloves, paper towels, pipettes.

  • Bagging: Double-bag in clear, heavy-duty polyethylene bags (4 mil thickness).

  • Segregation: Do not place in "Biohazard" or "General Trash."

  • Disposal: Place in the "Dry Solid Chemical Waste" drum/box destined for incineration.

Visual Decision Matrix (DOT Diagram)

The following diagram outlines the decision logic for disposing of 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethylamine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Mixture) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris DustRisk Is Dust Generation Likely? Solid->DustRisk pHCheck Check pH (Is it Acidic?) Liquid->pHCheck DryBin Dry Chemical Waste (Double Bagged) Debris->DryBin Solvation Dissolve in DCM or Ethyl Acetate DustRisk->Solvation Yes SolidBin Solid Waste Bin (HDPE Jar) DustRisk->SolidBin No Solvation->Liquid Neutralize Neutralize with Sodium Bicarbonate pHCheck->Neutralize pH < 7 HaloBin Halogenated Solvent Carboy (Segregated) pHCheck->HaloBin pH >= 7 Neutralize->HaloBin

Figure 1: Decision matrix for segregating fluorinated amine waste streams.

Regulatory & Logistics

Waste Codes (US EPA & EU)

While this specific compound may not be explicitly "Listed" (P or U list), it defaults to "Characteristic" waste due to its properties.

  • EPA Waste Codes (RCRA):

    • D002: Corrosive (if pH > 12.5 or < 2).

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., F002).

  • European Waste Catalogue (EWC):

    • 07 05 01:* Aqueous washing liquids and mother liquors.

    • 07 05 03:* Organic halogenated solvents, washing liquids, and mother liquors.

Incineration Requirements

The facility receiving this waste must be notified of the High Fluorine Content .

  • Mechanism: Incineration > 1100°C.

  • Scrubbing: Essential to capture Hydrogen Fluoride (HF) gas generated during combustion.

  • Warning: Failure to declare fluorine content can corrode the incinerator's refractory lining.

Emergency Spill Response

Immediate Action:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is airborne, use a P100 respirator.

  • Containment:

    • Liquid Spill: Absorb with Vermiculite or a dedicated Organic Spill Pad . Do not use paper towels (rapid evaporation).

    • Solid Spill: Cover with a damp paper towel to prevent dust, then sweep carefully into a dustpan.

  • Decontamination: Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid) to neutralize the amine, followed by water and soap.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • Sigma-Aldrich. (n.d.).[5] Safety Data Sheet for 4-Acetyl-2,2-difluoro-1,3-benzodioxole (Precursor). Retrieved from

  • Apollo Scientific. (n.d.). SDS for Fluorinated Benzodioxoles. Retrieved from

  • US EPA. (2024). Hazardous Waste Management: Halogenated Solvents. Retrieved from

  • PubChem. (2024). Compound Summary: 2,2-Difluoro-1,3-benzodioxole derivatives.[3][6] Retrieved from

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